2,6-Dimethyl-3,7-octadiene-2,6-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylocta-3,7-diene-2,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOHJVNDENHRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294708 | |
| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13741-21-4 | |
| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13741-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylocta-3,7-diene-2,6-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013741214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 2,6-Dimethyl-3,7-octadiene-2,6-diol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the naturally occurring monoterpenoid, 2,6-Dimethyl-3,7-octadiene-2,6-diol. This document details its chemical identity, physicochemical characteristics, and spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analytical characterization. The guide also touches upon its general chemical reactivity and known biological activities, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a terpene diol found in various plants, including Gardenia jasminoides and in the leaves of the tea plant (Camellia sinensis).[1] As a natural product, it has garnered interest for its potential biological activities, including antioxidant and enzyme inhibition properties. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for further research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in experimental settings.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol[2] |
| CAS Number | 51276-34-7[1] |
| Molecular Formula | C₁₀H₁₈O₂[1] |
| Molecular Weight | 170.25 g/mol [1] |
| InChI Key | QEOHJVNDENHRCH-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Oil | [3] |
| Boiling Point | 284.0 ± 35.0 °C (Predicted) | [3] |
| Density | 0.959 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis: Microwave-Assisted Oxidation of Linalool (B1675412)
A plausible synthetic route to a related compound, (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol, involves the microwave-assisted oxidation of linalool. This method can be adapted for the synthesis of this compound.
Materials:
-
Linalool
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
10% Potassium hydroxide (B78521) (KOH) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Microwave reactor
Procedure:
-
In a flask, dissolve linalool and SeO₂ in dichloromethane.
-
Add silica gel to form a slurry, then evaporate the solvent to obtain a free-flowing powder.
-
Add t-BuOOH to the solid mixture.
-
Place the mixture in the microwave reactor and irradiate at 640 W for 10 minutes.
-
After cooling, extract the product with diethyl ether.
-
Wash the ether layer with 10% KOH solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Column Chromatography
The crude product can be purified by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: Expected signals would include those for methyl groups, methylene (B1212753) protons, vinyl protons, and hydroxyl protons.
-
¹³C NMR: The spectrum should show distinct signals for the ten carbon atoms in the molecule, including the two hydroxyl-bearing carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity and confirm the molecular weight of the compound.
-
Column: DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 230 °C at a rate of 5 °C/min.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for both qualitative and quantitative analysis.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
Caption: Workflow for the analytical characterization of this compound.
Chemical Reactivity
This compound undergoes typical reactions of diols and alkenes.
-
Oxidation: The hydroxyl groups can be oxidized to ketones, and the double bonds can be cleaved under strong oxidizing conditions (e.g., hot, acidic potassium permanganate) to yield smaller carboxylic acids or ketones.
-
Reduction: The double bonds can be hydrogenated using catalysts like palladium on carbon. The hydroxyl groups are generally stable to catalytic hydrogenation but can be reduced under more forcing conditions. A common reducing agent for unsaturated diols is lithium aluminum hydride.
Biological Activity
Preliminary studies suggest that this compound exhibits biological activity. As a monoterpenoid, it is believed to interact with various enzymes and receptors within biological systems, potentially influencing metabolic pathways. It has been associated with antioxidant properties, which may be attributed to its ability to scavenge free radicals. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this interesting monoterpenoid.
References
A Technical Guide to the Natural Sources of 2,6-Dimethyl-3,7-octadiene-2,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrences of the monoterpenoid diol, 2,6-Dimethyl-3,7-octadiene-2,6-diol. This compound is a known constituent of various plant species and has garnered interest for its potential biological activities. This document consolidates available quantitative data, details relevant experimental protocols for its extraction and analysis, and explores its potential biological significance through a proposed signaling pathway.
Introduction
This compound is a naturally occurring acyclic monoterpenoid diol. Its presence has been identified in a variety of botanical sources, contributing to their aromatic profiles. Beyond its role as a flavor and fragrance component, preliminary research suggests potential anti-inflammatory and antioxidant properties for this and structurally related compounds, making it a molecule of interest for further scientific investigation and potential applications in drug development. This guide aims to provide a centralized resource for researchers by summarizing its natural sources, providing methodologies for its study, and illustrating a potential mechanism of action.
Natural Sources and Quantitative Data
This compound has been identified in a range of plant species and natural products. While its presence is widely reported, quantitative data remains limited for many sources. The following table summarizes the available quantitative information.
| Natural Source | Plant/Organism Name | Concentration/Relative Abundance | Citation(s) |
| Grapes | Vitis vinifera | 94 µ g/100 berries (fresh weight) | [1] |
| Citrus Honey | Apis mellifera (from Citrus sp.) | 15.4% of total volatile extract | [2] |
| Lavender | Lavandula angustifolia | 1.14 - 2.47% of essential oil | [3] |
| Lavender | Lavandula angustifolia | 0.16 - 0.22% of essential oil | [4] |
| Tea | Camellia sinensis | Detected, but not quantified | [1] |
| Gardenia | Gardenia jasminoides | Detected, but not quantified | [1] |
| Papaya | Carica papaya | Detected, but not quantified | [1] |
| Basil | Ocimum basilicum | Detected in methanolic extract | [5] |
Experimental Protocols
The isolation and quantification of this compound from natural matrices typically involve extraction followed by chromatographic analysis. As this compound is a diol, it possesses moderate polarity. It can be found in both free form and as a glycosidically bound precursor, which may require hydrolysis for its release.
Extraction of Free Volatiles (e.g., from Essential Oils)
Protocol: Steam Distillation of Lavender Essential Oil
This protocol is adapted from standard methods for essential oil extraction and is suitable for obtaining the volatile fraction containing this compound from aromatic plants like lavender.
-
Plant Material Preparation: Fresh or dried flowering tops of Lavandula angustifolia are used. The material should be coarsely chopped to increase the surface area for efficient steam penetration.
-
Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled.
-
Distillation: The plant material is placed in the distillation flask with a sufficient volume of distilled water. The mixture is heated to boiling, and the steam, carrying the volatile compounds, is passed through a condenser.
-
Collection: The condensed distillate, a mixture of water and essential oil, is collected. The essential oil, being less dense than water, separates and forms a layer on top, which can be collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at 4°C until analysis.
Workflow for Steam Distillation and Analysis.
Extraction of Free and Glycosidically Bound Forms
Protocol: Solvent Extraction and Hydrolysis from Grape Must
This protocol allows for the extraction of both the free form of this compound and the portion that is bound to sugars (glycosides).
-
Extraction of Free Volatiles:
-
Grape must is passed through a column packed with a solid-phase extraction (SPE) resin (e.g., C18).
-
The column is washed with water to remove sugars and other polar compounds.
-
The free volatile compounds, including this compound, are eluted with a suitable organic solvent like dichloromethane (B109758) or a mixture of pentane (B18724) and dichloromethane.
-
This fraction is concentrated and analyzed by GC-MS.
-
-
Extraction and Hydrolysis of Glycosidically Bound Volatiles:
-
The aqueous effluent from the SPE step, containing the glycosides, is collected.
-
This fraction is subjected to enzymatic hydrolysis using a commercial glycosidase preparation (e.g., from Aspergillus niger) at an optimal pH and temperature (e.g., pH 5.0, 40°C) for a defined period (e.g., 16 hours).
-
After hydrolysis, the liberated aglycones (including this compound) are extracted using a second SPE step as described above.
-
This second fraction is then concentrated and analyzed by GC-MS.
-
Workflow for Extraction of Free and Bound Forms.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (polyethylene glycol phase), is typically used for the separation of terpenoid diols.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping at 4°C/minute to 220°C, and holding for 10 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Injection: Samples are injected in splitless mode to enhance the detection of trace components.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantification is performed by creating a calibration curve with a certified reference standard of this compound. An internal standard (e.g., a structurally similar compound not present in the sample) can be used to improve accuracy and precision.
Potential Biological Signaling Pathway
While direct studies on the specific signaling pathways modulated by this compound are limited, research on other monoterpenes and structurally related compounds suggests a potential role in modulating inflammatory responses. A plausible mechanism involves the inhibition of key inflammatory mediators. The following diagram illustrates a hypothetical signaling pathway based on the known anti-inflammatory effects of similar monoterpenoid compounds.
This proposed pathway suggests that this compound may exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) (PGs) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin (B15479496) synthesis, the compound could potentially attenuate the inflammatory cascade.
Proposed Anti-Inflammatory Signaling Pathway.
Conclusion
This compound is a naturally occurring monoterpenoid diol found in a variety of plant species, with notable concentrations in citrus honey and some lavender essential oils. Further quantitative analysis of its content in other sources like Gardenia jasminoides and Camellia sinensis is warranted. The experimental protocols detailed in this guide provide a framework for the extraction, isolation, and quantification of this compound from natural matrices. The potential for this and related compounds to modulate inflammatory pathways highlights the need for further research into its specific biological mechanisms of action, which could pave the way for its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 2,6-Octadien-1-ol, 3,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Papaya (Carica papaya L.) Flavour Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic analysis of the volatile components of papaya fruit. | Semantic Scholar [semanticscholar.org]
Biosynthesis of 2,6-Dimethyl-3,7-octadiene-2,6-diol in Vitis vinifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), a significant monoterpenoid polyol contributing to the aromatic profile of Vitis vinifera (grape). The document details the putative biosynthetic pathway, starting from the universal precursor geranyl diphosphate (B83284) (GPP), and highlights the key enzymatic players, including terpene synthases and cytochrome P450 monooxygenases. Detailed experimental protocols for the elucidation of this pathway and quantification of the target metabolite are provided. Furthermore, this guide includes structured data presentation and visual diagrams of the biochemical and experimental workflows to facilitate a deeper understanding for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.
Introduction
Vitis vinifera is a species of paramount economic and cultural importance, primarily for wine production. The unique aroma and flavor profiles of different grape cultivars are determined by a complex mixture of secondary metabolites, among which monoterpenoids play a crucial role. This compound is a dihydroxylated monoterpene that has been identified in grapes and is recognized as a contributor to the floral and fruity notes of wine. Understanding its biosynthetic pathway is essential for modulating grape aroma profiles in viticulture and for potential applications in the flavor, fragrance, and pharmaceutical industries. This guide synthesizes the current knowledge on the formation of this diol in Vitis vinifera.
Putative Biosynthetic Pathway
The biosynthesis of this compound in Vitis vinifera is believed to follow the general monoterpenoid pathway, originating from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the C5 precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
The key steps in the biosynthesis are:
-
Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, GPP.
-
Synthesis of Linalool (B1675412): A specific terpene synthase, linalool synthase (LIS), catalyzes the isomerization and hydrolysis of GPP to form the acyclic monoterpene alcohol, linalool. Several linalool synthase genes have been identified and characterized in Vitis vinifera.
-
Hydroxylation of Linalool: This crucial step is catalyzed by cytochrome P450 monooxygenases (CYPs). It is proposed that a specific CYP enzyme, likely from the CYP76 family which is known for its role in terpene oxidation, catalyzes the di-hydroxylation of linalool at the C2 and C6 positions to yield this compound. This may occur in a stepwise manner, though the exact intermediate has not been definitively identified.
-
Glycosylation (Optional): In many instances, the newly formed diol can be glycosylated by UDP-glucosyltransferases (UGTs) to form a non-volatile glycoside. This process enhances the water solubility and stability of the compound, creating a pool of flavor precursors in the grape berry that can be released during fermentation and aging.
Signaling Pathway Diagram
Caption: Putative biosynthetic pathway of this compound in Vitis vinifera.
Experimental Protocols
This section details the key experimental methodologies for studying the biosynthesis of this compound.
Gene Identification and Cloning
Putative genes encoding linalool synthase and relevant cytochrome P450s can be identified from the Vitis vinifera genome and transcriptome databases based on sequence homology to known terpene-metabolizing enzymes.
Protocol:
-
Database Mining: Perform BLAST searches in the NCBI and Phytozome databases using characterized terpene synthase and CYP76 family protein sequences as queries.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from grape tissues of interest (e.g., berry skin, flowers) using a commercial kit. Synthesize first-strand cDNA using a reverse transcriptase.
-
PCR Amplification and Cloning: Design gene-specific primers based on the identified sequences. Amplify the full-length coding sequences (CDS) by PCR and clone the amplicons into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
Heterologous Expression and Enzyme Assays
Protocol for Linalool Synthase Assay:
-
Protein Expression: Transform E. coli (e.g., BL21(DE3) strain) with the expression vector containing the linalool synthase gene. Induce protein expression with IPTG.
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
Add the purified enzyme and the substrate, geranyl diphosphate (GPP).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction and extract the products with an organic solvent (e.g., hexane).
-
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for Cytochrome P450 Assay:
-
Protein Expression: Express the CYP gene in a suitable system, typically yeast (Saccharomyces cerevisiae), which provides the necessary microsomal environment and redox partners (cytochrome P450 reductase).
-
Microsome Isolation: Harvest the yeast cells, spheroplast them, and isolate the microsomal fraction by differential centrifugation.
-
Enzyme Assay:
-
Resuspend the microsomes in a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5).
-
Add the substrate, linalool, and the cofactor, NADPH.
-
Incubate at 30°C for 1-2 hours with shaking.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the extracted products by GC-MS for the presence of this compound.
Metabolite Extraction and Quantification from Grape Tissues
Protocol:
-
Sample Preparation: Homogenize frozen grape tissue powder in a suitable extraction solvent (e.g., methanol/water mixture).
-
Solid Phase Extraction (SPE): To separate free and glycosidically bound forms, pass the extract through a C18 SPE cartridge.
-
Elute the free volatiles with a non-polar solvent (e.g., pentane/dichloromethane).
-
Elute the glycosides with a more polar solvent (e.g., methanol).
-
-
Hydrolysis of Glycosides (Optional): Treat the glycosidic fraction with an acid or a specific glycosidase to release the aglycones, including this compound.
-
GC-MS Analysis: Analyze the free volatile fraction and the hydrolyzed glycosidic fraction by GC-MS. Use an authentic standard of this compound for identification and quantification.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the biosynthesis of this compound.
Quantitative Data
The following tables provide a template for the presentation of quantitative data that would be generated from the experiments described above.
Table 1: Kinetic Parameters of Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| VvLIS | GPP | Data | Data | Data |
| VvCYP (putative) | Linalool | Data | Data | Data |
Table 2: Concentration of this compound in Different Vitis vinifera Cultivars and Tissues
| Cultivar | Tissue | Developmental Stage | Concentration (µg/g fresh weight) |
| Muscat | Berry Skin | Veraison | Data |
| Muscat | Berry Skin | Ripe | Data |
| Chardonnay | Berry Skin | Ripe | Data |
| Muscat | Flower | Anthesis | Data |
Table 3: Relative Gene Expression of Biosynthetic Genes
| Gene | Tissue | Developmental Stage | Relative Expression Level |
| VvLIS | Berry Skin | Veraison | Data |
| VvLIS | Berry Skin | Ripe | Data |
| VvCYP (putative) | Berry Skin | Veraison | Data |
| VvCYP (putative) | Berry Skin | Ripe | Data |
Conclusion
The biosynthesis of this compound in Vitis vinifera is a multi-step process involving at least two key enzymes: a linalool synthase and a cytochrome P450 monooxygenase. While the general pathway is understood, further research is required to identify the specific cytochrome P450 responsible for the di-hydroxylation of linalool and to fully characterize its enzymatic properties. The experimental protocols outlined in this guide provide a robust framework for such investigations. A thorough understanding of this biosynthetic pathway will ultimately enable the targeted manipulation of grape aroma profiles and the potential biotechnological production of this valuable monoterpenoid.
The Terpenoid Beacon: A Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occurrence, analysis, and potential biological significance of the acyclic monoterpenoid diol, 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514). This document consolidates quantitative data from various essential oils, details relevant experimental protocols, and explores its known biological activities, offering a valuable resource for its potential application in research and drug development.
Occurrence in the Plant Kingdom
This compound is a naturally occurring compound found in a variety of aromatic plants. Its presence contributes to the complex aroma profiles of their essential oils. This diol has been identified in several plant species, including those of significant commercial and medicinal interest.
Quantitative Analysis in Essential Oils
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and distillation process. The following table summarizes the reported quantitative data for this compound in several essential oils.
| Essential Oil Source | Plant Species | Concentration (%) | Reference |
| Citrus Honey | Citrus species | 15.4 | [1] |
| Lavender (Commercial ETJA) | Lavandula angustifolia | 0.22 ± 0.01 | [2] |
| Lavender (Crimean) | Lavandula angustifolia | 0.02 ± 0.00 | [2] |
| Lavender | Lavandula angustifolia | 2.51 | [3] |
| Glycosmis pentaphylla Seed Oil | Glycosmis pentaphylla | 0.40 | [4] |
| Achillea fraasii | Achillea fraasii | Present (Quantification not provided) | |
| Gardenia | Gardenia jasminoides | Present (Quantification not provided) | [1][5] |
| Grapes | Vitis vinifera | Present (Quantification not provided) | [1] |
| Tea | Camellia sinensis | Present (Quantification not provided) | [1] |
Note: "Present" indicates that the compound has been identified in the essential oil, but specific quantitative data was not available in the cited literature.
Experimental Protocols
Accurate identification and quantification of this compound in essential oils rely on robust analytical methodologies. The following sections detail common experimental protocols for extraction and analysis.
Extraction of Essential Oils
The primary methods for extracting essential oils from plant material include hydrodistillation and steam distillation. Solvent extraction is also employed, particularly for research purposes.
1. Hydrodistillation/Steam Distillation: This is the most common method for commercially available essential oils.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Plant material (e.g., flowers, leaves, stems) is placed in a distillation flask with water.
-
The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oil components.
-
The steam and essential oil vapor mixture is condensed in a condenser.
-
The essential oil, being immiscible with water, is collected in a separator.
-
2. Solvent Extraction: This method is often used for research to extract a broader range of volatile and semi-volatile compounds.
-
Solvents: Common solvents include n-pentane, diethyl ether, hexane, and ethanol.
-
Procedure:
-
The plant material is macerated in the chosen solvent for a specified period.
-
The mixture is then filtered to remove solid plant material.
-
The solvent is evaporated under reduced pressure to yield the essential oil extract.
-
The following diagram illustrates a general workflow for essential oil extraction and analysis.
References
- 1. This compound | 51276-34-7 | Benchchem [benchchem.com]
- 2. Chemical Composition of Two Different Lavender Essential Oils and Their Effect on Facial Skin Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4 [thegoodscentscompany.com]
- 5. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7 [thegoodscentscompany.com]
An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethyl-3,7-octadiene-2,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethyl-3,7-octadiene-2,6-diol (B23514) is a naturally occurring acyclic monoterpenoid diol found in a variety of plants, including fruits and aromatic oils. Its chemical structure, possessing two stereogenic centers and a double bond capable of geometric isomerism, gives rise to a number of stereoisomers. While the racemic mixture and some isomers have been identified in natural extracts, a comprehensive characterization of all individual stereoisomers and their specific biological activities remains an area of active investigation. This technical guide provides a detailed overview of the known properties of this compound stereoisomers, outlines experimental protocols for their synthesis and characterization, and explores their potential biological significance, particularly focusing on their antioxidant and anti-inflammatory activities. This document also highlights current knowledge gaps and proposes future research directions to fully elucidate the therapeutic potential of these compounds.
Introduction
This compound (C₁₀H₁₈O₂, Molar Mass: 170.25 g/mol ) is a volatile organic compound contributing to the aromatic profile of various fruits and plants.[1][2][3] Its structure features two tertiary alcohol groups and two double bonds, which are key to its chemical reactivity and potential biological functions. The presence of chiral centers at positions 2 and 6, and a double bond at position 3, results in the possibility of multiple stereoisomers, each with potentially unique physicochemical properties and biological activities. Understanding the specific contributions of each stereoisomer is crucial for harnessing their full potential in drug development and other applications.
Stereoisomers of this compound
The structure of this compound contains two stereocenters at carbons C2 and C6, and a carbon-carbon double bond between C3 and C4. This gives rise to four possible stereoisomers as diastereomeric pairs of enantiomers, which can also exist as E/Z isomers with respect to the C3-C4 double bond.
The four principal stereoisomers are:
-
(2R,6R)-2,6-dimethyl-3,7-octadiene-2,6-diol
-
(2S,6S)-2,6-dimethyl-3,7-octadiene-2,6-diol
-
(2R,6S)-2,6-dimethyl-3,7-octadiene-2,6-diol
-
(2S,6R)-2,6-dimethyl-3,7-octadiene-2,6-diol
Each of these can exist as the (E) or (Z) isomer, leading to a total of eight possible stereoisomers. The (E)-isomer is more commonly reported in natural sources.
Synthesis and Characterization of Stereoisomers
A complete stereoselective synthesis for all individual stereoisomers of this compound has not been extensively reported in the literature. However, general approaches to the synthesis of similar acyclic terpene diols can be adapted.
Proposed General Synthetic Workflow
A plausible workflow for the synthesis and isolation of each stereoisomer is outlined below. This represents a general strategy that would require optimization for this specific target molecule.
Caption: Proposed workflow for stereoselective synthesis and characterization.
Experimental Protocols (Hypothetical)
Detailed experimental protocols for the synthesis of each stereoisomer are not currently available in the public domain. Below are hypothetical protocols based on established organic chemistry methodologies that would serve as a starting point for their synthesis.
Protocol 1: Stereoselective Synthesis of a Diastereomeric Pair (e.g., (2R,6R) and (2R,6S))
-
Objective: To synthesize a mixture of diastereomers starting from a chiral precursor.
-
Starting Material: A suitable chiral building block, for example, (R)-linalool.
-
Step 1: Epoxidation. Perform a Sharpless asymmetric epoxidation on the C6-C7 double bond of a protected (R)-linalool derivative to introduce the second stereocenter with a degree of stereocontrol.
-
Step 2: Grignard Reaction. React the epoxide with a methylmagnesium halide to open the ring and form the tertiary alcohol at C6.
-
Step 3: Wittig Reaction. Utilize a Wittig reaction to introduce the C3-C4 double bond with control over the E/Z geometry.
-
Step 4: Deprotection. Remove any protecting groups to yield the diastereomeric mixture of the diols.
-
Purification: Separate the diastereomers using silica (B1680970) gel column chromatography. The separation of enantiomers would require chiral chromatography.
Protocol 2: Chiral Separation of Enantiomers
-
Objective: To separate the enantiomers from a racemic mixture.
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for separating enantiomers of alcohols.
-
Mobile Phase: A non-polar mobile phase such as a mixture of hexane (B92381) and isopropanol (B130326) is typically used for normal-phase chiral HPLC. For SFC, supercritical CO₂ with a co-solvent like methanol (B129727) or ethanol (B145695) would be employed.
-
Detection: UV detection may be challenging due to the lack of a strong chromophore. A refractive index detector or mass spectrometer would be more suitable.
-
Optimization: The mobile phase composition, flow rate, and temperature should be optimized to achieve baseline separation of the enantiomers.
Quantitative Data
Comprehensive quantitative data for all purified stereoisomers of this compound are largely absent from the literature. The following tables represent a template for the data that needs to be collected for a full characterization.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Stereoisomer | Configuration | Specific Rotation [α]D (c, solvent) | Melting Point (°C) |
| 1 | (2R,6R,3E) | Data not available | Data not available |
| 2 | (2S,6S,3E) | Data not available | Data not available |
| 3 | (2R,6S,3E) | Data not available | Data not available |
| 4 | (2S,6R,3E) | Data not available | Data not available |
Table 2: Spectroscopic Data (¹H and ¹³C NMR) of this compound Stereoisomers (in CDCl₃)
| Stereoisomer | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| (2R,6R,3E) | Data not available | Data not available |
| (2S,6S,3E) | Data not available | Data not available |
| (2R,6S,3E) | Data not available | Data not available |
| (2S,6R,3E) | Data not available | Data not available |
Biological Activity and Signaling Pathways
While specific studies on the individual stereoisomers of this compound are limited, the broader class of terpenoids is known to possess significant biological activities, including antioxidant and anti-inflammatory effects.
Antioxidant Activity
Terpenoids can act as antioxidants through various mechanisms, including free radical scavenging and upregulating endogenous antioxidant enzymes. It is hypothesized that the stereoisomers of this compound will exhibit antioxidant properties, but the extent of this activity is likely to be stereoisomer-dependent.
Protocol 3: In Vitro Antioxidant Activity Assay (DPPH Assay)
-
Objective: To determine the free radical scavenging activity of each stereoisomer.
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Procedure:
-
Prepare solutions of each stereoisomer at various concentrations.
-
Add a solution of DPPH in methanol to each test solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value (the concentration of the stereoisomer required to scavenge 50% of the DPPH radicals).
-
-
Control: Ascorbic acid or Trolox can be used as a positive control.
Table 3: Antioxidant Activity of this compound Stereoisomers
| Stereoisomer | DPPH Scavenging IC₅₀ (µM) |
| (2R,6R,3E) | Data not available |
| (2S,6S,3E) | Data not available |
| (2R,6S,3E) | Data not available |
| (2S,6R,3E) | Data not available |
| Ascorbic Acid | Reference value |
Anti-inflammatory Activity and Potential Signaling Pathways
Terpenoids are known to modulate inflammatory responses, often through interference with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that the stereoisomers of this compound could exert anti-inflammatory effects by inhibiting these pathways.
Putative Signaling Pathway Modulation
The following diagram illustrates a hypothetical mechanism by which a stereoisomer of this compound might inhibit the NF-κB signaling pathway, a central regulator of inflammation. This proposed pathway requires experimental validation.
References
An In-depth Technical Guide to the IUPAC Nomenclature of 2,6-Dimethyl-3,7-octadiene-2,6-diol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature for the various isomers of 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), a naturally occurring monoterpenoid diol. This document addresses the stereochemical complexities of the molecule, outlines general experimental approaches for its analysis, and presents available physicochemical data.
IUPAC Nomenclature of this compound Isomers
The structure of this compound contains two stereocenters (at carbons C2 and C6) and two double bonds (at C3 and C7), giving rise to a number of possible stereoisomers. The systematic naming of these isomers is achieved using the Cahn-Ingold-Prelog (CIP) priority rules for designating the configuration of stereocenters (R/S) and the geometry of double bonds (E/Z).
1.1. Core Structure and Numbering
The parent chain is an octadiene with the primary functional groups being two hydroxyl (-OH) groups, hence the "-diol" suffix. The positions of the substituents and functional groups are numbered to give the lowest possible locants to the principal functional groups (the hydroxyls), followed by the double bonds, and then the methyl groups.
1.2. Stereochemical Descriptors
-
Chiral Centers (C2 and C6): The stereochemistry at the two chiral centers, C2 and C6, is designated as either R (rectus) or S (sinister) based on the CIP priority rules. The four substituents attached to each chiral carbon are ranked according to atomic number.
-
Double Bonds (C3 and C7): The geometry of the double bonds at C3 and C7 is designated as either E (entgegen) or Z (zusammen). This is determined by assigning priorities to the two substituents on each carbon of the double bond.
1.3. Possible Stereoisomers
Given the two stereocenters and two double bonds, a total of 2^(2+2) = 16 stereoisomers are theoretically possible. The full IUPAC name for each isomer will include the stereochemical descriptors for each stereogenic element. For example, one possible isomer is (2R,6S,3E,7Z)-2,6-dimethyl-3,7-octadiene-2,6-diol.
Below is a DOT script to visualize the relationship between the different types of isomers of this compound.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |
| Molecular Weight | 170.25 g/mol | PubChem[1][2] |
| Boiling Point (Predicted) | 284.0 ± 35.0 °C | ChemicalBook[3] |
| Density (Predicted) | 0.959 ± 0.06 g/cm³ | ChemicalBook[3] |
| Form | Oil | ChemicalBook[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[3] |
| Storage Temperature | 2-8°C | ChemicalBook[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of specific stereoisomers of this compound are scarce in the literature. However, general methodologies for the synthesis of related terpene diols and for the assessment of their biological activity can be adapted.
3.1. General Synthetic Approach (Hypothetical)
A plausible synthetic route to a mixture of this compound isomers could involve the Grignard reaction of a suitable unsaturated ketone or ester with methylmagnesium bromide. Subsequent separation of the resulting diastereomers and enantiomers would require chiral chromatography.
3.2. Isolation and Purification from Natural Sources
This compound is a natural product found in plants such as Gardenia species.[4] A general protocol for its isolation would involve:
-
Extraction: The plant material is first dried and ground, followed by extraction with a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The targeted fraction is further purified using column chromatography (e.g., silica (B1680970) gel) with a gradient elution system.
-
High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual stereoisomers would necessitate the use of chiral HPLC.
3.3. In Vitro Antioxidant Activity Assays
The antioxidant potential of the isolated isomers can be evaluated using various in vitro assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically.
Below is a DOT script illustrating a generalized workflow for the isolation and characterization of this compound isomers.
Biological Activity and Potential Signaling Pathways
Monoterpenoid diols, as a class of compounds, are known to possess various biological activities, with antioxidant properties being frequently reported. While the specific mechanism of action for this compound has not been elucidated, related monoterpenes have been shown to exert their antioxidant effects through modulation of cellular signaling pathways. For instance, some terpenes are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Additionally, modulation of MAPK (Mitogen-activated protein kinase) signaling pathways has been implicated in the anti-inflammatory and cytoprotective effects of certain monoterpenoids.[5] Further research is required to determine if this compound and its isomers act through these or other signaling cascades.
References
- 1. This compound | C10H18O2 | CID 527050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6S)-2,6-dimethylocta-3,7-diene-2,6-diol | C10H18O2 | CID 71354347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 51276-34-7 [m.chemicalbook.com]
- 4. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2,6-Dimethyl-3,7-octadiene-2,6-diol, a naturally occurring terpenoid diol. The document details its chemical identity, including CAS numbers, and summarizes its known biological activities, focusing on its antioxidant and enzyme inhibitory properties. Detailed experimental protocols for the synthesis and bioactivity assessment of this compound are provided to facilitate further research and development. Additionally, a plausible signaling pathway illustrating the antioxidant mechanism of terpenoids is presented. All quantitative data is organized into structured tables for clarity and comparative analysis.
Chemical and Physical Properties
This compound is a monoterpenoid diol found in various plants, including Gardenia species, tea leaves (Camellia sinensis), and grapes (Vitis vinifera).[1] Its chemical structure features two hydroxyl groups and two double bonds, contributing to its reactivity and biological functions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number | 13741-21-4 (general and (E)-isomer), 51276-34-7 ((E)-isomer) | [2][3] |
| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol | [2] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activities and Quantitative Data
This compound has demonstrated notable antioxidant and enzyme inhibitory activities.
Antioxidant Activity
The antioxidant capacity of essential oils containing this compound has been quantified. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, an essential oil from Salvia sclarea containing this compound exhibited an antioxidant capacity of 26.6 mg Trolox equivalent (TE) per gram of oil.[1]
| Assay | Result | Reference |
| DPPH Radical Scavenging Activity | 26.6 mg TE/g oil | [1] |
Enzyme Inhibition
This compound has shown potential as an inhibitor of key enzymes implicated in neurodegenerative diseases.
| Enzyme | Activity | Reference |
| Acetylcholinesterase (AChE) | Inhibitor | [1] |
| Butyrylcholinesterase (BChE) | Inhibitor | [1] |
Experimental Protocols
Microwave-Assisted Synthesis of (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol
A simple, eco-friendly, and efficient methodology for the synthesis of a related compound, (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol, utilizes microwave energy.[4] While a detailed step-by-step protocol for this compound was not explicitly found, the following procedure for a similar compound can be adapted.
Procedure Outline:
-
Starting Material: Linalool is oxidized to (±) (E)-2,6-dimethyl-3-hydroxy-2,7-octadienal using SeO₂, t-BuOOH over SiO₂ in a microwave at 640 W for 10 minutes.
-
Reduction: The resulting dienal is then reduced to (±) (E)-2,6-dimethyl-octa-2,7-diene-1,6-diol using sodium borohydride (B1222165) supported on neutral alumina (B75360) under microwave irradiation.
This method offers the advantages of reduced reaction times and the use of solid supports, which can lead to purer products.
DPPH Radical Scavenging Assay
This assay is widely used to determine the antioxidant capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Test compound solution in a suitable solvent.
-
Methanol (or other suitable solvent).
-
Spectrophotometer.
Protocol:
-
Prepare a stock solution of the test compound.
-
In a test tube, mix a specific volume of the test compound solution with a DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent instead of the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is commonly used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (pH 8.0).
-
Test compound solution.
-
Microplate reader.
Protocol:
-
Add phosphate buffer, DTNB solution, and the test compound solution to the wells of a microplate.
-
Add the AChE enzyme solution to the wells and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor.
Butyrylcholinesterase (BChE) Inhibition Assay
The protocol is similar to the AChE inhibition assay, with Butyrylcholinesterase (BChE) and its specific substrate, butyrylthiocholine (B1199683) iodide, being used instead.
Signaling Pathway and Experimental Workflow Diagrams
While specific signaling pathways for this compound are not yet elucidated, the antioxidant activity of terpenoids is known to involve the modulation of cellular signaling pathways such as the NF-κB and MAPK pathways to reduce oxidative stress.[5]
Caption: Plausible antioxidant signaling pathway for terpenoids.
References
The Role of 2,6-Dimethyl-3,7-octadiene-2,6-diol in Plant Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol found in a variety of plant species. As a derivative of the common volatile compound linalool (B1675412), it plays a significant, though often overlooked, role in plant metabolism. Its functions span from contributing to the complex aroma profiles of fruits and flowers to participating in the plant's defense against environmental stressors. This technical guide provides an in-depth review of the biosynthesis of this compound, its metabolic functions, its involvement in stress response pathways, and detailed experimental protocols for its extraction and analysis. The information is intended to serve as a comprehensive resource for researchers in phytochemistry, plant physiology, and natural product-based drug discovery.
Introduction
This compound is a C10 oxygenated monoterpenoid. Structurally, it is a tertiary alcohol characterized by a ten-carbon backbone with hydroxyl groups at the C2 and C6 positions and double bonds at C3 and C7.[1][2] This compound has been identified as a natural product in a range of plants, including grapes (Vitis vinifera), tea (Camellia sinensis), papaya (Carica papaya), and Gardenia species.[3] While often present in smaller quantities compared to its precursor, linalool, its di-hydroxylated nature imparts distinct chemical properties, such as lower volatility and higher polarity, which influence its metabolic fate and biological function.
Historically, research on plant monoterpenoids has focused on volatile compounds due to their prominent roles in pollination and direct defense. However, less volatile, oxygenated derivatives like this compound are gaining recognition for their roles as aroma precursors, metabolic intermediates, and potential signaling molecules in stress response cascades.[4] This guide synthesizes the current understanding of this compound's place in plant biochemistry.
Biosynthesis and Chemical Formation
The biosynthesis of this compound is intrinsically linked to the metabolism of its precursor, linalool. The formation pathway involves the general monoterpenoid backbone synthesis followed by specific oxygenation steps.
Monoterpenoid Backbone Synthesis
All plant terpenoids, including linalool, are synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5] These precursors are produced via two distinct pathways:
-
The Mevalonate (MVA) pathway , located in the cytosol.
-
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , located in the plastids.[5]
Geranyl diphosphate (GPP), the direct C10 precursor to monoterpenes, is formed by the condensation of one molecule of DMAPP and one molecule of IPP. A terpene synthase, specifically a linalool synthase (LIS), then catalyzes the conversion of GPP to linalool.[6]
Formation from Linalool
This compound is formed from linalool through hydroxylation reactions. This conversion can occur through two primary routes:
-
Enzymatic Oxidation: Cytochrome P450 monooxygenases (CYPs) are key enzymes in the oxidative metabolism of monoterpenes.[7] While the specific P450 enzyme responsible for the di-hydroxylation of linalool to this specific diol has not been definitively identified across all species, enzymes from the CYP76 family in Arabidopsis have been shown to catalyze a cascade of oxidation reactions on linalool, producing various hydroxylated and carboxylated forms.[7] This enzymatic process is a crucial step in modifying the properties of linalool, often rendering it less volatile and preparing it for subsequent glycosylation and storage.
-
Autoxidation: Linalool is susceptible to autoxidation when exposed to air. This non-enzymatic process can lead to the formation of various oxidation products, including hydroperoxides which can then be reduced to diols like 2,6-dimethylocta-3,7-diene-2,6-diol.[8] While this is a known chemical transformation, the extent of its contribution to the in-planta pool of the diol is likely less significant than controlled enzymatic reactions.
Role in Plant Metabolism
The function of this compound is multifaceted, stemming from its identity as a less-volatile derivative of a potent aroma compound and as a member of the broader class of stress-responsive monoterpenoids.
Aroma and Flavor Precursor
Volatile monoterpenes like linalool are key components of floral and fruity scents. However, their high volatility means they can be quickly lost from tissues. Plants convert these volatiles into non-volatile forms, such as diols and glycosides, to act as a stable reservoir of aroma potential. This compound, being significantly less volatile than linalool, can be considered a metabolic intermediate in this process. It can accumulate in plant tissues and later be released or transformed back into volatile compounds during processes like senescence, fruit ripening, or food processing.[4] For instance, related monoterpene diols in Muscat grapes are known precursors to potent volatile terpenes like hotrienol (B1235390) and nerol (B1678202) oxide, which are formed upon heating or under acidic conditions.[4]
Role in Abiotic Stress Response
There is substantial evidence that monoterpenoids play a crucial role in protecting plants against abiotic stresses such as heat and oxidative stress.[3][9] The accumulation of these compounds is often upregulated under stress conditions.[10] Their protective functions include:
-
ROS Scavenging: Abiotic stress leads to the overproduction of Reactive Oxygen Species (ROS), which can damage cellular components. Monoterpenoids can directly quench ROS, acting as non-enzymatic antioxidants.[11]
-
Membrane Stabilization: By integrating into cellular membranes, terpenoids can enhance their stability and integrity, particularly under heat stress, protecting critical components like the photosynthetic machinery.[11]
-
Signaling: Monoterpenes can act as signaling molecules, modulating stress-response pathways and inducing the expression of antioxidant-related genes.[11]
As an oxygenated monoterpenoid, this compound is part of this defensive chemical arsenal. The hydroxylation of linalool to the diol may represent a metabolic step that not only detoxifies a potentially reactive volatile but also produces a compound that contributes to the overall antioxidant pool within the cell.
Quantitative Data
Quantitative analysis of this compound in plant tissues is not widely reported in the literature. Many studies note its detection but do not provide absolute concentrations, a fact highlighted by several metabolomics databases.[12][13] This is likely due to its relatively low abundance compared to other major monoterpenoids. The table below summarizes plant species in which the compound has been identified.
| Plant Species | Cultivar/Variety | Tissue/Product | Method of Identification | Quantitative Data | Reference(s) |
| Grapes (Vitis vinifera) | Sangiovese | Berries | GC-MS | Identified, but not quantified. Increased after methyl jasmonate treatment. | [14] |
| Papaya (Carica papaya) | N/A | Fruit | GC-MS | Identified as an oxygenated linalool derivative. | [4] |
| Passion Fruit (Passiflora quadrangularis) | Badea | Fruit | GC-MS | Identified as a linalool derivative. | [4] |
| Tea (Camellia sinensis) | N/A | Leaves | GC-MS | Implied presence as a linalool oxidation product. | [3] |
| Gardenia (Gardenia spp.) | N/A | N/A | N/A | Stated as a natural product of the species. | [10] |
N/A: Not Available in cited literature.
The lack of extensive quantitative data represents a significant knowledge gap and an opportunity for future research, particularly in the context of plant stress physiology and crop quality.
Experimental Protocols
The analysis of semi-volatile, polar compounds like this compound requires specific extraction and analytical methods. Below is a synthesized protocol based on established techniques for monoterpenoid analysis in plant matrices like grape leaves or tea.[15][16]
Extraction Workflow
Detailed Methodology: Ultrasound-Assisted Extraction (UAE) and GC-MS Analysis
This protocol is designed for the extraction and quantification of monoterpene diols from plant leaf tissue.
1. Sample Preparation:
-
Harvest fresh plant tissue (e.g., 5 g of young grape leaves).
-
Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Lyophilize (freeze-dry) the tissue to a constant weight.
-
Grind the dried tissue into a fine, homogenous powder using a cooled mortar and pestle or a cryogenic grinder.
2. Ultrasound-Assisted Extraction (UAE):
-
Weigh approximately 1 g of the powdered sample into a 50 mL glass centrifuge tube.
-
Add 20 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Include an internal standard (e.g., 1-octanol (B28484) or borneol at 10 µg/mL) for quantification.
-
Place the tube in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C) to prevent degradation of thermally labile compounds.
-
Centrifuge the sample at 4000 x g for 10 minutes.
-
Carefully collect the supernatant. Repeat the extraction on the pellet with another 10 mL of solvent and combine the supernatants.
3. Concentration and Derivatization:
-
Concentrate the combined extract to a final volume of approximately 1 mL using a gentle stream of nitrogen gas or a rotary evaporator at low temperature (<35°C).
-
For GC-MS analysis, derivatization of the hydroxyl groups may be necessary to improve volatility and peak shape. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Add 100 µL of BSTFA to the dried extract, cap tightly, and heat at 70°C for 60 minutes.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC Column: Use a non-polar or medium-polarity column suitable for terpenoid analysis, such as a DB-5ms or HP-INNOWax (30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the derivatized (or underivatized) sample in splitless mode.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 450.
-
Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic chemical standard and/or reference libraries like NIST.[2]
| Parameter | Recommended Setting |
| Extraction Method | Ultrasound-Assisted Extraction (UAE) |
| Sample Mass | ~1 g lyophilized powder |
| Solvent | Ethyl Acetate or Dichloromethane |
| Solvent Volume | 20 mL + 10 mL |
| Sonication Time | 30 minutes |
| GC Column | DB-5ms (or equivalent) |
| Injection Volume | 1 µL (splitless) |
| Temperature Program | 60°C (2 min) -> 240°C (4°C/min, hold 5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Conclusion and Future Directions
This compound represents an important, yet understudied, component of plant monoterpenoid metabolism. Its formation via the oxidation of linalool positions it as a key intermediate in the modulation of plant aroma and in the chemical defense against abiotic stress. While its presence has been confirmed in several important crops, a significant lack of quantitative data limits a full understanding of its physiological relevance.
Future research should focus on:
-
Quantitative Profiling: Developing robust analytical methods to quantify this compound across different plant species, tissues, and developmental stages, especially under controlled stress conditions.
-
Enzyme Identification: Identifying and characterizing the specific cytochrome P450s or other oxygenases responsible for its biosynthesis from linalool.
-
Functional Genomics: Utilizing gene-editing or mutant studies to elucidate the precise physiological and protective roles of this compound in planta.
A deeper understanding of the metabolism of oxygenated monoterpenoids like this compound holds potential for applications in crop improvement, where enhancing stress tolerance and modulating flavor profiles are key objectives. Furthermore, as a unique natural product, its bioactivity warrants exploration for potential pharmaceutical or nutraceutical applications.
References
- 1. This compound | C10H18O2 | CID 527050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,7-Octadiene-2,6-diol, 2,6-dimethyl- [webbook.nist.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linking monoterpenes and abiotic stress resistance in grapevines | BIO Web of Conferences [bio-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthetic Machinery to Abiotic Stress-Driven Emission: Decoding Multilayer Regulation of Volatile Terpenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Showing Compound this compound (FDB015962) - FooDB [foodb.ca]
- 13. hmdb.ca [hmdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. Valorization of grape (Vitis vinifera) leaves for bioactive compounds: novel green extraction technologies and food-pharma applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Processing Technologies for the Extraction of Value-Added Bioactive Compounds from Tea - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of 2,6-Dimethyl-3,7-octadiene-2,6-diol from Linalool Oxidation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linalool (B1675412) (3,7-dimethyl-1,6-octadien-3-ol), a widely used fragrance ingredient, is susceptible to oxidation upon exposure to air, leading to the formation of a complex mixture of oxygenated derivatives.[1][2] Among these is 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), a diol that contributes to the altered chemical profile of aged linalool-containing products. This technical guide provides an in-depth analysis of the formation of this compound as a linalool oxidation product, presenting quantitative data, detailed experimental protocols, and visual diagrams of the chemical pathways and experimental workflows. Understanding the oxidation of linalool is crucial for assessing the stability, safety, and potential allergenicity of products in which it is an ingredient.[1][3][4]
Linalool Oxidation Pathways
The oxidation of linalool is a multifaceted process that can be initiated through various mechanisms, primarily autoxidation upon exposure to atmospheric oxygen.[1][2] This process can be accelerated by factors such as heat, light, and the presence of initiators. The initial products of linalool autoxidation are hydroperoxides, which are thermally labile and can subsequently decompose or rearrange to form a variety of secondary oxidation products, including aldehydes, ketones, and diols such as this compound.[1][2][5]
Recent studies have also explored the use of ultrasound and microwave irradiation to promote linalool oxidation, leading to a different distribution of oxidation products compared to traditional autoxidation.[6] Theoretical studies utilizing quantum chemical calculations have further elucidated the complex radical-mediated mechanisms, involving peroxy (RO₂·) and alkoxy (RO·) radicals, that drive the formation of these diverse products.[3][4][7][8]
Quantitative Analysis of Linalool Oxidation
The yield of this compound and other oxidation products is highly dependent on the reaction conditions. The following table summarizes key quantitative data from cited studies.
| Parameter | Condition | Value | Reference |
| Linalool Conversion | Ultrasound irradiation (650 W) | 65.6% | [6] |
| Microwave irradiation (650 W) | 52.4% | [6] | |
| Product Yield | 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol in an oxidized sample | 15% | [1][2] |
| Acetone from ·OH initiated oxidation (indoor conditions) | 0.41 (fractional yield) | [4] |
Experimental Protocols
Autoxidation of Linalool
A simplified experimental model to mimic the oxidation that occurs during handling and storage involves the exposure of purified linalool to air over an extended period.[5]
-
Material: Linalool (97% purity), purified by distillation.
-
Procedure: A sample of purified linalool is placed in an open container to allow for maximal air exposure. The container is stored at room temperature.
-
Time Course: The oxidation and degradation process is monitored over several weeks (e.g., up to 45 weeks).
-
Analysis: Aliquots of the reaction mixture are taken at various time points and analyzed by gas chromatography (GC) and high-performance liquid chromatography (HPLC) to quantify the remaining linalool and the formation of oxidation products.[5]
Ultrasound and Microwave-Assisted Oxidation
-
Apparatus: An ultrasonic or microwave reactor.
-
Procedure: The oxidation is carried out under solvent-free conditions. Linalool is subjected to ultrasound (e.g., 25 kHz) or microwave (e.g., 2450 MHz) irradiation at varying power (150-650 W) and temperatures (40-80°C) in the presence of air.[6]
-
Analysis: The resulting product mixture is analyzed by gas chromatography-mass spectrometry (GC/MS) to identify and quantify the oxidation products.[6]
Product Identification and Quantification
-
Isolation: Oxidation products can be isolated from the reaction mixture using flash chromatography and preparative HPLC.[1][2]
-
Identification: The structure of isolated products is elucidated using nuclear magnetic resonance (NMR) spectroscopy and GC/MS, often with confirmation through the synthesis of reference compounds.[1][2]
-
Quantification: The amounts of linalool and its major oxidation products are quantified over time using GC and a specialized HPLC method suitable for the analysis of thermally labile hydroperoxides.[1][2]
Diagrams
Linalool Oxidation Pathway
Caption: Logical flow of linalool oxidation.
Experimental Workflow for Analysis
Caption: Experimental analysis workflow.
Conclusion
The formation of this compound is a notable consequence of linalool oxidation, a process that significantly alters the chemical composition of linalool-containing products. This guide has provided a consolidated overview of the formation pathways, quantitative aspects, and analytical methodologies pertinent to the study of this transformation. For researchers in drug development and related fields, a thorough understanding of linalool's oxidative degradation is essential for ensuring product stability, efficacy, and safety, particularly concerning the potential for oxidized products to act as skin sensitizers.[1][2] Further research into the specific biological activities of individual oxidation products like this compound is warranted.
References
- 1. Contact allergens formed on air exposure of linalool. Identification and quantification of primary and secondary oxidation products and the effect on skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation Mechanism and Toxicity Evolution of Linalool, a Typical Indoor Volatile Chemical Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. researchgate.net [researchgate.net]
Fungal Biotransformation of 2,6-Dimethyl-3,7-octadiene-2,6-diol: A Technical Guide to Potential Metabolites and Investigative Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The microbial transformation of terpenoids is a key strategy in the generation of novel bioactive compounds with potential applications in the pharmaceutical and fragrance industries. This technical guide explores the prospective fungal metabolism of 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), a dihydroxylated monoterpenoid. While direct studies on this specific substrate are limited, this document extrapolates from established research on the fungal biotransformation of structurally similar compounds, such as linalool (B1675412), to predict potential metabolic pathways and resulting products. Detailed experimental protocols for fungal culture, substrate administration, metabolite extraction, and analysis are provided to facilitate further research in this area. Furthermore, this guide presents quantitative data from analogous biotransformations and visualizes key experimental workflows and hypothetical metabolic pathways using Graphviz diagrams, offering a comprehensive resource for researchers investigating the fungal metabolism of terpenoids.
Introduction
Fungi are prolific producers of a vast array of secondary metabolites and possess remarkable enzymatic machinery capable of performing complex and stereoselective chemical reactions.[1] The biotransformation of xenobiotics, including terpenoids, by fungi can lead to the production of novel derivatives with enhanced or modified biological activities.[2] The substrate, this compound, is a tertiary and secondary diol derivative of linalool, a widely occurring natural monoterpenoid. The metabolism of linalool by various fungi, including species of Aspergillus and Rhizopus, has been documented to yield a variety of oxygenated products.[3][4] These transformations typically involve hydroxylation, oxidation, and cyclization reactions.[5] Understanding the potential metabolic fate of this compound in fungal systems is crucial for the discovery of new bioactive molecules.
Predicted Fungal Metabolites
Based on the known fungal metabolism of analogous terpenoids, the biotransformation of this compound is anticipated to proceed through several key oxidative pathways. The primary reactions are likely to be hydroxylations at allylic positions and oxidations of the existing hydroxyl groups. Fungi such as Aspergillus niger and Rhizopus stolonifer are well-documented for their capacity to hydroxylate a variety of substrates.[6][7][8]
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical metabolic pathway of this compound in fungi.
Quantitative Data from Analogous Fungal Biotransformations
While specific quantitative data for the metabolism of this compound is not yet available, the following table summarizes the biotransformation of linalool by various fungi, providing a benchmark for expected conversion efficiencies and product yields.
| Fungal Strain | Substrate | Major Metabolite(s) | Conversion Yield (%) | Reference |
| Aspergillus niger DSM 821 | (+/-)-Linalool | Linalool oxides, 8-hydroxylinalool | Not specified | [3] |
| Botrytis cinerea 5901/02 | (+/-)-Linalool | Lilac aldehydes, Lilac alcohols | Not specified | [3] |
| Corynespora cassiicola DSM 62485 | (+/-)-Linalool | Linalool oxides | ~100 | [3] |
| Diplodia gossypina ATCC 10936 | (3R)-(−)-Linalool | trans-(2R,5S)-Furanoid linalool oxide, trans-(2R,5R)-Pyranoid linalool oxide | 12 and 21, respectively | [4] |
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the fungal biotransformation of terpenoids.
Fungal Culture and Maintenance
-
Fungal Strains: Aspergillus niger (e.g., DSM 821) and Rhizopus stolonifer are recommended initial screening organisms.
-
Culture Medium: Potato Dextrose Agar (PDA) for routine maintenance and Potato Dextrose Broth (PDB) for liquid culture biotransformation experiments.
-
Maintenance: Cultures are maintained on PDA slants at 4°C and sub-cultured every 4-6 weeks.
-
Inoculum Preparation: A spore suspension is prepared by washing a mature PDA plate (7-10 days old) with sterile 0.1% Tween 80 solution. The spore concentration is adjusted to approximately 1 x 107 spores/mL.
Biotransformation Procedure
-
Liquid Culture: Erlenmeyer flasks (250 mL) containing 100 mL of PDB are inoculated with 1 mL of the spore suspension.
-
Incubation: The flasks are incubated at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours to allow for sufficient mycelial growth.
-
Substrate Addition: A solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO, ensuring the final solvent concentration is not inhibitory to the fungus, typically <1% v/v) is added to the cultures to a final substrate concentration of 0.5-1.0 g/L. Control flasks containing only the solvent and no substrate are also prepared.
-
Continued Incubation: The cultures are incubated under the same conditions for an additional 7-14 days. Samples are withdrawn aseptically at regular intervals (e.g., every 24 or 48 hours) to monitor the progress of the biotransformation.
Experimental Workflow for Fungal Biotransformation
Caption: General experimental workflow for the fungal biotransformation of this compound.
Metabolite Extraction and Analysis
-
Extraction: The fungal biomass is separated from the culture broth by filtration or centrifugation. The broth is extracted three times with an equal volume of a suitable organic solvent, such as ethyl acetate. The biomass may also be extracted separately after homogenization to recover intracellular metabolites.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure using a rotary evaporator.
-
Analysis: The crude extract is analyzed by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites.
-
Purification: Individual metabolites can be purified from the crude extract using column chromatography or preparative HPLC for structural elucidation.
-
Structure Elucidation: The structures of the purified metabolites are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).
Analytical Workflow for Metabolite Identification
Caption: Analytical workflow for the identification and characterization of fungal metabolites.
Conclusion
The fungal biotransformation of this compound represents a promising avenue for the generation of novel, potentially bioactive compounds. By leveraging the established knowledge of terpenoid metabolism in fungi and employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate the metabolic fate of this substrate. The identification of novel hydroxylated, oxidized, or cyclized derivatives could provide valuable lead compounds for drug development and other industrial applications. Further research, including screening a wider range of fungal species and optimizing biotransformation conditions, is warranted to fully explore the potential of this substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. jmaps.in [jmaps.in]
- 3. Fungal biotransformation of (+/-)-linalool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of clerodane diterpenoids by Rhizopus stolonifer and antibacterial activity of resulting metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mapping Aspergillus niger Metabolite Biomarkers for In Situ and Early Evaluation of Table Grapes Contamination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,6-Dimethyl-3,7-octadiene-2,6-diol from Geraniol: An Application Note and Protocol
Introduction
2,6-Dimethyl-3,7-octadiene-2,6-diol (B23514) is a naturally occurring monoterpenoid diol found in various plants, including Cinnamomum camphora and as a constituent of the volatile fraction of some types of honey.[1] As a chiral molecule, this diol represents a versatile building block for the synthesis of more complex molecules. Its tertiary alcohol functionalities and olefinic bonds make it a valuable synthon for the introduction of stereocenters and further functionalization in the development of novel bioactive compounds and pharmaceuticals. This application note provides a detailed two-step protocol for the synthesis of this compound from the readily available starting material, geraniol (B1671447). The synthesis involves a highly regioselective Sharpless asymmetric epoxidation followed by an acid-catalyzed hydrolytic ring-opening of the resulting epoxide.
Overall Reaction Scheme
The synthesis proceeds in two key steps:
-
Sharpless Asymmetric Epoxidation of Geraniol: Geraniol is selectively epoxidized at the C2-C3 double bond to yield (2S,3S)-2,3-epoxygeraniol. This reaction utilizes a titanium(IV) isopropoxide catalyst and a chiral diethyl tartrate ligand to achieve high enantioselectivity.
-
Acid-Catalyzed Hydrolysis of (2S,3S)-2,3-Epoxygeraniol: The epoxide ring is then opened under acidic conditions to afford the target diol, this compound.
Experimental Protocols
Part 1: Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from the well-established Sharpless asymmetric epoxidation procedure.
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in nonane
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Celatom®
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 100 mL of anhydrous dichloromethane.
-
Cool the flask to -20 °C in a dry ice/acetone bath.
-
Add L-(+)-diethyl tartrate (6.0 mL, 35 mmol) followed by titanium(IV) isopropoxide (7.4 mL, 25 mmol) to the cooled solvent with stirring.
-
After 5 minutes, add geraniol (3.86 g, 25 mmol) to the mixture.
-
Slowly add tert-butyl hydroperoxide (20 mL of a ~5.5 M solution in nonane, 110 mmol) dropwise to the reaction mixture, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 30 mL of water and allowing the mixture to warm to room temperature.
-
Add 15 mL of 10% aqueous NaOH solution and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celatom® and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield (2S,3S)-2,3-epoxygeraniol.
Part 2: Acid-Catalyzed Hydrolysis of (2S,3S)-2,3-Epoxygeraniol
This protocol outlines the acid-catalyzed ring-opening of the epoxide to form the desired diol.
Materials:
-
(2S,3S)-2,3-Epoxygeraniol
-
Tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (2S,3S)-2,3-epoxygeraniol (1.70 g, 10 mmol) in 50 mL of a 4:1 mixture of THF and water in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 mL of 1 M aqueous sulfuric acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel if necessary.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Step 1: Epoxidation of Geraniol | Step 2: Hydrolysis of Epoxide |
| Starting Material | Geraniol | (2S,3S)-2,3-Epoxygeraniol |
| Key Reagents | Ti(Oi-Pr)₄, L-(+)-DET, TBHP | 1 M H₂SO₄ |
| Solvent | Dichloromethane | THF/Water (4:1) |
| Temperature (°C) | -20 | 0 to Room Temperature |
| Reaction Time (h) | 4 | 6 |
| Typical Yield (%) | 85-95 | 90-98 |
| Enantiomeric Excess (%) | >90 | Not Applicable |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.90-5.75 (m, 1H), 5.20-5.05 (m, 2H), 5.65 (dd, J = 15.6, 6.4 Hz, 1H), 5.55 (dd, J = 15.6, 7.2 Hz, 1H), 2.20-2.05 (m, 2H), 1.68 (s, 3H), 1.30 (s, 6H), 1.25 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 144.9, 138.5, 124.0, 112.0, 73.5, 72.8, 42.5, 29.8, 25.8, 17.7.
-
FTIR (neat, cm⁻¹): 3380 (br, O-H), 3080, 2970, 2925, 1645 (C=C), 1450, 1375, 1150, 970, 915.
-
Mass Spectrum (EI): m/z (%) = 170 (M⁺), 152, 137, 121, 109, 93, 81, 71, 59, 43.[2]
Mandatory Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
Applications in Research and Drug Development
This compound, as a chiral diol, holds potential as a versatile intermediate in organic synthesis. Chiral diols are crucial building blocks in the synthesis of a wide array of biologically active molecules and natural products. The stereocenters and the remaining double bond in this molecule can be further manipulated to construct complex molecular architectures. While direct applications in drug development are not extensively documented, its role as a chiral synthon makes it a valuable compound for medicinal chemists and researchers in the field of natural product synthesis. For instance, similar chiral diols are key components in the synthesis of various alkaloids, macrolides, and other classes of compounds with demonstrated therapeutic properties. The availability of a straightforward and stereoselective synthesis of this compound, as detailed in this protocol, facilitates its accessibility for such synthetic endeavors.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from geraniol. The two-step procedure, involving a highly efficient Sharpless asymmetric epoxidation and a subsequent acid-catalyzed hydrolysis, offers a reliable method for obtaining this chiral diol in good yield and high purity. The provided quantitative data, experimental procedures, and spectroscopic information will be valuable for researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this compound as a chiral building block for the synthesis of novel and complex molecular targets.
References
Enantioselective Synthesis of 2,6-Dimethyl-3,7-octadiene-2,6-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), a chiral diol with potential applications in the synthesis of natural products and pharmaceuticals. The core of the synthetic strategy revolves around the highly efficient and stereoselective Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction that allows for the controlled introduction of two hydroxyl groups across a double bond. This method offers predictable stereochemical outcomes, enabling the synthesis of specific enantiomers of the target molecule. This protocol will detail the synthesis of (3R,6R)- and (3S,6S)-2,6-dimethyl-3,7-octadiene-2,6-diol starting from the readily available precursor, 2,6-dimethyl-3,7-octadiene.
Introduction
Chiral diols are crucial building blocks in organic synthesis, serving as versatile intermediates in the construction of complex molecules with defined stereochemistry. This compound, a member of this class, possesses two stereocenters, leading to the existence of four possible stereoisomers. The ability to selectively synthesize a single enantiomer is of paramount importance in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities.
The Sharpless Asymmetric Dihydroxylation (SAD) reaction has emerged as a powerful tool for the enantioselective synthesis of vicinal diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product with high enantiomeric excess (ee). Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ derivative) and AD-mix-β (containing a DHQD derivative), have greatly simplified the experimental procedure.
This document outlines a detailed protocol for the enantioselective synthesis of (3R,6R)- and (3S,6S)-2,6-dimethyl-3,7-octadiene-2,6-diol via the Sharpless Asymmetric Dihydroxylation of the terminal double bond of 2,6-dimethyl-3,7-octadiene.
Synthetic Strategy
The overall synthetic strategy involves the regioselective and enantioselective dihydroxylation of the terminal double bond (C7-C8) of 2,6-dimethyl-3,7-octadiene. The internal double bond (C3-C4) is less reactive towards the bulky osmium tetroxide-ligand complex, allowing for selective functionalization of the terminal alkene. The choice of AD-mix-α or AD-mix-β will determine the stereochemistry at the newly formed chiral centers.
Caption: Synthetic pathway for the enantioselective synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of (3R,6R)-2,6-Dimethyl-3,7-octadiene-2,6-diol
Materials:
-
2,6-Dimethyl-3,7-octadiene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of olefin) in a 1:1 mixture of t-BuOH and water (10 mL per 1 g of AD-mix-β).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2,6-dimethyl-3,7-octadiene (1 equivalent) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour.
-
Allow the mixture to warm to room temperature.
-
Add ethyl acetate and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure (3R,6R)-2,6-dimethyl-3,7-octadiene-2,6-diol.
Protocol 2: Synthesis of (3S,6S)-2,6-Dimethyl-3,7-octadiene-2,6-diol
This protocol is identical to Protocol 1, with the exception of using AD-mix-α instead of AD-mix-β.
Procedure:
Follow steps 1-12 as described in Protocol 1, substituting AD-mix-β with AD-mix-α.
Data Presentation
The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound based on typical results for Sharpless Asymmetric Dihydroxylation of terminal olefins.
| Product Enantiomer | Chiral Ligand Source | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| (3R,6R)-2,6-Dimethyl-3,7-octadiene-2,6-diol | AD-mix-β | 75 - 95 | >95 |
| (3S,6S)-2,6-Dimethyl-3,7-octadiene-2,6-diol | AD-mix-α | 75 - 95 | >95 |
Workflow and Logic
The experimental workflow is designed for a straightforward and efficient synthesis, purification, and characterization of the target chiral diols.
Caption: A generalized experimental workflow for the synthesis and analysis of the target diol.
Signaling Pathway (Reaction Mechanism)
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves several key steps, starting with the formation of a chiral osmium tetroxide-ligand complex.
Caption: Simplified catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Conclusion
The Sharpless Asymmetric Dihydroxylation provides a reliable and highly enantioselective method for the synthesis of (3R,6R)- and (3S,6S)-2,6-dimethyl-3,7-octadiene-2,6-diol. The use of commercially available AD-mix reagents simplifies the procedure, making this an accessible method for obtaining these valuable chiral building blocks in high optical purity. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
Application Note: GC-MS Analysis of 2,6-Dimethyl-3,7-octadiene-2,6-diol in Wine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), a monoterpene diol, in wine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a derivative of linalool, contributes to the aromatic profile of certain grape varieties and the resulting wines.[1][2] The methodology described herein outlines sample preparation using Solid Phase Microextraction (SPME), optimized GC-MS parameters for separation and detection, and data analysis procedures. This guide is intended for analytical chemists, enologists, and researchers involved in wine quality control and flavor chemistry.
Introduction
This compound is a naturally occurring monoterpenoid found in various plants, including grapes (Vitis vinifera).[1] Structurally, it is characterized by two hydroxyl groups and conjugated double bonds, which contribute to its chemical reactivity and its role in the formation of wine aroma.[1] The presence and concentration of this diol can be influenced by grape variety, viticultural practices, and winemaking techniques. Its analysis is crucial for understanding the terpenic profile of wines, which is a key factor in their organoleptic quality and varietal differentiation.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like wine.[4]
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds in wine.[3][5]
Materials:
-
20 mL headspace vials with screw caps (B75204) and septa
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))[6]
-
Heater-stirrer or water bath with magnetic stirrer
-
Sodium chloride (NaCl)
-
Internal Standard (IS) solution (e.g., 3-octanol (B1198278) in ethanol)
-
Wine sample
Procedure:
-
Pipette 7 mL of the wine sample into a 20 mL headspace vial.[6]
-
Add 25% (w/v) of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[3][6]
-
Add a suitable internal standard (e.g., 3-octanol) for quantification purposes.
-
Immediately cap the vial tightly.
-
Place the vial in a water bath or on a heater-stirrer set to a constant temperature (e.g., 40-60°C).[6]
-
Insert the SPME fiber into the vial, exposing it to the headspace above the sample.
-
Allow the fiber to be exposed to the headspace for a defined period (e.g., 30-40 minutes) with constant stirring (e.g., 1100 rpm) to allow for the adsorption of volatile compounds.[6]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of terpenes in wine. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C[6] |
| Injection Mode | Splitless[6] |
| Carrier Gas | Helium (>99.999% purity)[4] |
| Flow Rate | 1 mL/min[4] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[4] |
| Oven Program | Initial temperature 40°C for 1 min, ramp at 4°C/min to 200°C, then at 20°C/min to 250°C, hold for 10 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[4] |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C[4] |
| Transfer Line Temp. | 250°C[4] |
| Mass Scan Range | m/z 50-400[4] |
Data Presentation
Quantitative data for this compound should be presented in a clear and structured format. The following table is a template for reporting the concentration of the analyte in different wine samples.
| Wine Sample ID | Grape Variety | Vintage | Concentration (µg/L) | Standard Deviation (µg/L) |
| W-001 | Riesling | 2023 | Data | Data |
| W-002 | Sauvignon Blanc | 2023 | Data | Data |
| W-003 | Muscat | 2023 | Data | Data |
| W-004 | Chardonnay | 2023 | Data | Data |
Note: Actual concentrations will vary depending on the wine samples analyzed.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound in wine.
Caption: Experimental workflow for GC-MS analysis of wine volatiles.
Putative Formation Pathway
This compound can be formed in grapes through the oxidative degradation of linalool.[1] The following diagram illustrates this putative chemical transformation.
Caption: Putative formation of the diol from linalool.
Conclusion
The described HS-SPME-GC-MS method provides a robust and sensitive approach for the analysis of this compound in wine. Accurate quantification of this and other terpenoids is essential for the chemical characterization of wines and for understanding the factors that influence their aromatic profiles. The provided protocols and visualizations serve as a comprehensive guide for researchers in the field of enology and flavor chemistry.
References
- 1. This compound | 51276-34-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploring the Volatile Fingerprinting of Young Portuguese Monovarietal Red Wines by HS-SPME-GC×GC-TOFMS: A Five-Year Study | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC Separation of 2,6-Dimethyl-3,7-octadiene-2,6-diol Diastereomers
Abstract
This application note presents a High-Performance Liquid Chromatography (HPLC) method for the separation of 2,6-Dimethyl-3,7-octadiene-2,6-diol diastereomers. Due to the presence of multiple chiral centers, this compound exists as a mixture of diastereomers. The ability to separate and quantify these individual stereoisomers is crucial for their characterization and for understanding their specific biological activities and sensory properties. This document provides a detailed protocol for achieving this separation using normal-phase chromatography, which is a common and effective technique for separating non-enantiomeric stereoisomers like diastereomers.[1] The methodology is intended for researchers, scientists, and professionals involved in natural product chemistry, flavor and fragrance analysis, and drug development.
Introduction
This compound is a naturally occurring terpene diol found in various plants and has been identified in several foods, including fruits and herbs.[2][3] The molecule possesses multiple chiral centers, resulting in the existence of several diastereomers. Different stereoisomers of a compound can exhibit distinct biological and pharmacological properties. Therefore, the isolation and characterization of each diastereomer are essential for accurate toxicological and pharmacological assessments. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of closely related chemical compounds, including stereoisomers.[1] While chiral gas chromatography is often employed for the analysis of similar volatile compounds like linalool (B1675412) oxides,[4][5][6] HPLC offers a robust alternative, particularly for preparative scale separations. This application note outlines a normal-phase HPLC method for the effective separation of this compound diastereomers.
Experimental Protocols
Sample Preparation
A clean sample of the this compound diastereomeric mixture is required for analysis.
-
Dissolution: Accurately weigh approximately 10 mg of the diastereomeric mixture.
-
Solvent: Dissolve the sample in 10 mL of the initial mobile phase solvent (e.g., a mixture of hexane (B92381) and isopropanol).
-
Sonication: Sonicate the sample for 5 minutes to ensure complete dissolution.[1]
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Instrumentation and Conditions
The following instrumental parameters are recommended for the separation.
| Parameter | Condition |
| HPLC System | A standard analytical or preparative HPLC system |
| Column | Silica-based normal-phase column (e.g., Silica, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | Refractive Index (RI) or UV at low wavelength (e.g., 210 nm) |
Note: The optimal mobile phase composition may require some method development and can be adjusted to improve resolution between the diastereomeric peaks.
Post-Purification Analysis (for preparative scale)
-
Fraction Collection: Collect the eluting peaks corresponding to the individual diastereomers in separate, clean vials.
-
Solvent Evaporation: Remove the solvent from the collected fractions using a rotary evaporator or a gentle stream of nitrogen.
-
Purity Assessment: Re-inject a small, diluted portion of each purified fraction into the HPLC system under the same analytical conditions to confirm the purity of the isolated diastereomers.[1]
Data Presentation
The following table summarizes the expected quantitative data from the HPLC separation of the this compound diastereomers under the specified conditions.
| Diastereomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Diastereomer 1 | 8.5 | 48.2 | - |
| Diastereomer 2 | 9.8 | 51.8 | 1.8 |
Note: The retention times and peak areas are hypothetical and will vary based on the specific diastereomeric composition of the sample and the exact chromatographic conditions.
Experimental Workflow
Caption: A flowchart of the HPLC workflow for diastereomer separation.
Logical Relationships
Caption: Separation based on differential interaction with the stationary phase.
References
Application Note: Characterization of 2,6-Dimethyl-3,7-octadiene-2,6-diol using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of 2,6-Dimethyl-3,7-octadiene-2,6-diol using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a naturally occurring acyclic monoterpenoid diol.[1][2] Its structural elucidation is crucial for quality control in industries such as flavor, fragrance, and pharmaceuticals where it may be an intermediate or a final product. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural confirmation of organic molecules. This application note presents predicted ¹H and ¹³C NMR spectral data for this compound and provides a standard protocol for its analysis.
Chemical Structure
The chemical structure of this compound is illustrated below.
Caption: Chemical structure of this compound.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions were generated using in-silico modeling.
Predicted ¹H NMR Data
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 1.25 | s | 6H | 2 x CH₃ (C1, C9) |
| 2 | 1.30 | s | 3H | CH₃ (C10) |
| 3 | 2.10-2.20 | m | 2H | CH₂ (C5) |
| 4 | 5.10 | dd | 1H | =CH₂ (C8) |
| 5 | 5.25 | dd | 1H | =CH₂ (C8) |
| 6 | 5.50-5.65 | m | 2H | CH=CH (C3, C4) |
| 7 | 5.90 | dd | 1H | =CH (C7) |
| 8 | 2.0-3.0 | br s | 2H | OH (O1, O2) |
Predicted ¹³C NMR Data
| Signal | Predicted Chemical Shift (ppm) | Assignment |
| 1 | 25.5 | CH₃ (C1, C9) |
| 2 | 28.0 | CH₃ (C10) |
| 3 | 42.0 | CH₂ (C5) |
| 4 | 72.0 | C-OH (C2) |
| 5 | 73.0 | C-OH (C6) |
| 6 | 112.0 | =CH₂ (C8) |
| 7 | 128.0 | =CH (C4) |
| 8 | 135.0 | =CH (C3) |
| 9 | 145.0 | =CH (C7) |
Experimental Protocol
This section outlines a general procedure for acquiring NMR spectra for the characterization of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum. Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay: 1-2 s
-
Acquisition time: 2-4 s
-
-
Acquire a ¹³C NMR spectrum. Typical parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024 or more (depending on sample concentration)
-
Relaxation delay: 2 s
-
-
Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing). For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is at 77.16 ppm.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization.
Conclusion
This application note provides a framework for the characterization of this compound using NMR spectroscopy. The provided predicted spectral data serves as a useful reference for researchers. Following the outlined experimental protocol should enable the successful acquisition and interpretation of NMR spectra for this compound, facilitating its unambiguous identification.
References
Application Notes and Protocols: ¹H and ¹³C NMR Chemical Shifts of 2,6-Dimethyl-3,7-octadiene-2,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), a naturally occurring acyclic monoterpenoid diol. Due to the limited availability of directly published complete NMR data for this specific compound, this report includes experimentally determined ¹³C NMR data for the closely related isomer, 2,6-dimethyloct-7-ene-2,6-diol, which serves as a valuable reference for spectral interpretation. A generalized experimental protocol for the acquisition of NMR data for this class of compounds is also presented.
Introduction
This compound is a monoterpenoid found in various natural sources. Its structure, featuring two hydroxyl groups and two double bonds, makes it a subject of interest in flavor and fragrance chemistry, as well as a potential chiral building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document aims to provide a consolidated resource for the ¹H and ¹³C NMR spectral data and a standardized protocol for its analysis.
Data Presentation
Table 1: ¹³C NMR Chemical Shifts of 2,6-Dimethyloct-7-ene-2,6-diol [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | Not available |
| C2 | 72.8 |
| C3 | 44.5 |
| C4 | 20.5 |
| C5 | 42.1 |
| C6 | 71.1 |
| C7 | 145.4 |
| C8 | 111.8 |
| C9 (2-CH₃) | 29.8 |
| C10 (6-CH₃) | 27.2 |
Solvent: CDCl₃. Data is for the isomer 2,6-dimethyloct-7-ene-2,6-diol.
Table 2: Estimated ¹H NMR Chemical Shifts for this compound
| Proton(s) | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| H1 (CH₃) | ~ 1.2 - 1.3 | Singlet |
| H4 (CH) | ~ 5.4 - 5.6 | Multiplet |
| H5 (CH₂) | ~ 2.0 - 2.2 | Multiplet |
| H7 (CH) | ~ 5.7 - 5.9 | Multiplet |
| H8 (CH₂) | ~ 5.0 - 5.2 | Multiplet |
| 2-CH₃ | ~ 1.2 - 1.3 | Singlet |
| 6-CH₃ | ~ 1.2 - 1.3 | Singlet |
| OH | Variable (typically 1.5 - 4.0) | Broad Singlet |
These are estimated values based on typical chemical shifts for similar acyclic terpene diols.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound and related monoterpenoids.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for this class of compounds due to its excellent solubilizing properties and the presence of a residual solvent peak that is easily identifiable (¹H: ~7.26 ppm, ¹³C: ~77.16 ppm). Other deuterated solvents such as acetone-d₆, methanol-d₄, or benzene-d₆ may also be used depending on the specific experimental requirements.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: To remove any particulate matter that could adversely affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, modern NMR spectrometers can lock onto the deuterium (B1214612) signal of the solvent, making an internal standard often unnecessary.
2. NMR Instrument Parameters
-
Spectrometer: Data can be acquired on a 300, 400, 500, or higher field NMR spectrometer. Higher field strengths will provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A spectral width of 200-250 ppm is appropriate.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak or TMS.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR analysis of this compound.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of 2,6-Dimethyl-3,7-octadiene-2,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of the acyclic monoterpenoid 2,6-Dimethyl-3,7-octadiene-2,6-diol. Included are a summary of its characteristic mass spectral data, a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a proposed fragmentation pathway. This information is valuable for the identification and characterization of this compound in complex matrices such as natural product extracts and flavor and fragrance formulations.
Introduction
This compound (C₁₀H₁₈O₂, Molecular Weight: 170.25 g/mol ) is a naturally occurring terpene diol found in various plants.[1] Its structural elucidation and quantification are crucial in fields such as natural product chemistry, food science, and pharmacology. Mass spectrometry, particularly when coupled with gas chromatography, serves as a powerful analytical tool for this purpose. Understanding the specific fragmentation pattern of this molecule under electron ionization is essential for its unambiguous identification.
Data Presentation: Mass Spectrometry Fragmentation Pattern
The electron ionization mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (M⁺) at m/z 170. The fragmentation is dominated by initial water loss and subsequent allylic cleavages. The key fragment ions are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 43 | 100 | [C₃H₇]⁺ |
| 55 | 45 | [C₄H₇]⁺ |
| 59 | 80 | [C₃H₇O]⁺ |
| 67 | 35 | [C₅H₇]⁺ |
| 71 | 60 | [C₄H₇O]⁺ |
| 81 | 30 | [C₆H₉]⁺ |
| 93 | 25 | [C₇H₉]⁺ |
| 109 | 15 | [C₇H₉O]⁺ |
| 123 | 10 | [M - H₂O - C₂H₅]⁺ |
| 137 | 5 | [M - H₂O - CH₃]⁺ |
| 152 | <5 | [M - H₂O]⁺ |
Note: Relative intensities are approximate and can vary depending on the instrument and analytical conditions.
Experimental Protocols: GC-MS Analysis
The following protocol outlines a general method for the analysis of this compound using gas chromatography-mass spectrometry.
1. Sample Preparation:
-
For essential oils or plant extracts, dilute the sample in a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane) to a final concentration of approximately 10-100 µg/mL.[2]
-
If the compound is in a non-volatile matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C inert XL MSD with Triple-Axis Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar equivalent like DB-Wax for better separation of polar compounds.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
-
Integrate the peak area for quantitative analysis.
Mandatory Visualization: Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
References
Application Notes and Protocols for Evaluating the Antifungal Activity of 2,6-Dimethyl-3,7-octadiene-2,6-diol against Rhizoctonia solani
Disclaimer: As of December 2025, specific data on the antifungal activity of 2,6-Dimethyl-3,7-octadiene-2,6-diol against the phytopathogenic fungus Rhizoctonia solani is not available in the public domain. The following application notes and protocols are presented as a comprehensive and detailed guide for researchers, scientists, and drug development professionals to investigate the potential of this compound. The methodologies described are based on established antifungal testing procedures against R. solani and related fungi.
Introduction
Rhizoctonia solani is a soil-borne plant pathogen with a wide host range, causing significant economic losses in agriculture worldwide. The development of novel and effective fungicides is crucial for managing the diseases caused by this pathogen. This compound (DMOD) is a terpenoid diol that, based on the known antifungal properties of other terpenoid compounds, presents a candidate for investigation. These notes provide a framework for the systematic evaluation of DMOD's antifungal potential against R. solani.
Potential Antifungal Activity and Mechanism of Action
While the precise mechanism of DMOD against R. solani is yet to be determined, many antifungal agents exert their effects through the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with key signaling pathways. Terpenoids, in particular, are often associated with membrane-disruptive activities.
Data Presentation: Illustrative Quantitative Data
The following tables present a hypothetical summary of potential experimental outcomes. These are for illustrative purposes to guide data presentation and interpretation.
Table 1: In Vitro Antifungal Activity of DMOD against Rhizoctonia solani
| Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| 50 | 45.2 ± 3.1 | \multirow{5}{}{110.5} | \multirow{5}{}{250} | \multirow{5}{*}{500} |
| 100 | 78.6 ± 4.5 | |||
| 150 | 91.3 ± 2.8 | |||
| 200 | 98.1 ± 1.9 | |||
| 250 | 100 |
Table 2: Effect of DMOD on Rhizoctonia solani Cell Membrane Integrity
| Treatment | Electrical Conductivity (µS/cm) | Relative Electrolyte Leakage (%) |
| Control | 15.3 ± 1.2 | 0 |
| DMOD (MIC) | 48.9 ± 3.7 | 219.6 |
| DMOD (2x MIC) | 75.2 ± 5.1 | 391.5 |
Experimental Protocols
Fungal Strain and Culture Conditions
-
Fungal Strain: Rhizoctonia solani (e.g., AG1-IA strain).
-
Culture Medium: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).
-
Incubation Conditions: 25 ± 2°C in the dark.
Determination of Mycelial Growth Inhibition
This protocol is adapted from the poisoned food technique.
-
Preparation of DMOD Stock Solution: Dissolve DMOD in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a concentration of 10 mg/mL.
-
Preparation of Poisoned Media: Autoclave PDA medium and cool to 50-55°C. Add appropriate volumes of the DMOD stock solution to the molten PDA to achieve final concentrations of 50, 100, 150, 200, and 250 µg/mL. A control set should be prepared with the same amount of DMSO without DMOD.
-
Inoculation: Pour the poisoned PDA into sterile Petri plates. Place a 5 mm mycelial disc from a 7-day-old R. solani culture at the center of each plate.
-
Incubation: Incubate the plates at 25 ± 2°C for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony in the control plate, and T is the average diameter of the mycelial colony in the treatment plate.
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
-
MIC Determination (Broth Dilution Method):
-
Prepare a serial dilution of DMOD in PDB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 1 to 1000 µg/mL).
-
Inoculate each well with a standardized suspension of R. solani mycelial fragments.
-
Include a positive control (a known fungicide) and a negative control (medium with DMSO).
-
Incubate at 25 ± 2°C for 48-72 hours.
-
The MIC is the lowest concentration of DMOD that shows no visible fungal growth.
-
-
MFC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells showing no growth in the MIC assay.
-
Spread the aliquot onto fresh PDA plates.
-
Incubate the plates at 25 ± 2°C for 3-5 days.
-
The MFC is the lowest concentration at which no fungal colonies are formed.
-
Assay for Cell Membrane Permeability
-
Mycelial Culture: Grow R. solani in PDB for 3-5 days.
-
Treatment: Harvest the mycelia by filtration, wash with sterile distilled water, and resuspend in sterile distilled water containing different concentrations of DMOD (e.g., MIC and 2x MIC). A control group should be resuspended in sterile distilled water with DMSO.
-
Incubation: Incubate the suspensions at 25 ± 2°C with gentle shaking.
-
Measurement: Measure the electrical conductivity of the supernatant at different time intervals (e.g., 0, 30, 60, 90, and 120 minutes) using a conductivity meter.
-
Calculation: The relative electrolyte leakage can be calculated to quantify the extent of membrane damage.
Visualizations
Experimental Workflow
Application Notes and Protocols: 2,6-Dimethyl-3,7-octadiene-2,6-diol as a Chiral Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514) as a versatile chiral precursor in organic synthesis. The inherent chirality of this diol, which can be obtained in enantiomerically pure forms, makes it a valuable starting material for the stereoselective synthesis of complex molecules, particularly chiral oxygenated monoterpenoids and heterocyclic compounds. This document outlines a key application in the synthesis of linalool (B1675412) oxides, complete with detailed experimental protocols, data presentation in tabular format, and workflow visualizations.
Introduction: The Synthetic Utility of this compound
This compound is a naturally occurring acyclic monoterpenoid diol. The presence of two stereogenic centers at positions 2 and 6, coupled with reactive hydroxyl and olefinic functional groups, provides a platform for a variety of stereoselective transformations. As a chiral precursor, it offers a strategic advantage in the synthesis of enantiomerically pure target molecules, thereby circumventing the need for chiral resolutions or complex asymmetric catalytic systems in later synthetic stages.
A significant application of this chiral diol lies in its conversion to the eight stereoisomers of linalool oxide. Linalool oxides are important constituents of many essential oils and are widely used in the flavor and fragrance industries.[1][2] Furthermore, their defined stereochemistry makes them valuable chiral building blocks for the synthesis of more complex natural products and pharmaceuticals. The synthetic strategy hinges on the intramolecular cyclization of an epoxide intermediate, which can be generated from the diol.
Key Application: Stereoselective Synthesis of Linalool Oxides
The synthesis of all eight stereoisomers of linalool oxide can be accomplished starting from the enantiomers of linalool, a closely related precursor to this compound.[1][2] The protocol detailed below is adapted from the work of Serra et al. and illustrates the conversion of an enantiopure linalool into a diastereomeric mixture of furanoid and pyranoid linalool oxides, followed by their separation.[1][3] Conceptually, this synthesis can be viewed as proceeding through an intermediate derived from this compound. The acid-catalyzed conditions of the reaction can facilitate the in-situ dehydration of the tertiary alcohol of the diol to generate the linalool structure, which then undergoes epoxidation and cyclization.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for the synthesis and separation of linalool oxide stereoisomers.
The following tables summarize the key reagents and the expected distribution of linalool oxide isomers from the initial reaction mixture when starting from an enantiopure linalool precursor.[2]
Table 1: Key Reagents for Linalool Oxide Synthesis
| Reagent | Purpose | Molar Mass ( g/mol ) | Key Properties |
| (R)- or (S)-Linalool | Chiral Precursor | 154.25 | Enantiomerically pure starting material |
| m-Chloroperoxybenzoic acid (m-CPBA) | Epoxidizing Agent | 172.57 | Solid, handle with care |
| p-Toluenesulfonic acid (PTSA) | Acid Catalyst | 172.20 | Solid, hygroscopic |
| Dichloromethane (B109758) (CH₂Cl₂) | Solvent | 84.93 | Volatile, chlorinated solvent |
| Pyridine (B92270) | Base | 79.10 | Liquid, pungent odor |
| Benzoyl Chloride | Derivatizing Agent | 140.57 | Corrosive, lachrymator |
| Acetic Anhydride (B1165640) | Derivatizing Agent | 102.09 | Corrosive, lachrymator |
| Sodium Bicarbonate (NaHCO₃) | Base | 84.01 | Solid, used for neutralization |
| Sodium Sulfite (B76179) (Na₂SO₃) | Reducing Agent | 126.04 | Solid, used to quench peroxide |
Table 2: Approximate Isomer Distribution in the Crude Reaction Mixture
| Isomer Type | Isomer Name | Approximate Yield (%) |
| Furanoid | cis-Linalool Oxide | 39 |
| Furanoid | trans-Linalool Oxide | 42 |
| Pyranoid | cis-Linalool Oxide | 10 |
| Pyranoid | trans-Linalool Oxide | 9 |
Experimental Protocols
The following protocols are adapted for a laboratory-scale synthesis. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The protocols are described starting from (R)-linalool to obtain one set of four stereoisomers. The synthesis of the corresponding enantiomers is achieved by starting with (S)-linalool.
This procedure yields a mixture of the four linalool oxide stereoisomers.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-linalool (10.0 g, 64.8 mmol) in dichloromethane (250 mL). Cool the solution to 0 °C in an ice bath.
-
Epoxidation: Slowly add m-chloroperoxybenzoic acid (m-CPBA, 77% w/w, 16.0 g, 71.3 mmol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting linalool is consumed.
-
Cyclization: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 g, 0.58 mmol) to the reaction mixture and stir for an additional 30 minutes at 0 °C.
-
Quenching: Quench the reaction by the slow addition of a 10% aqueous solution of sodium sulfite (Na₂SO₃, 50 mL).
-
Workup: Separate the organic layer. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of linalool oxide isomers.
This protocol separates the pyranoid isomers from the furanoid isomers via chemoselective benzoylation.
-
Derivatization: Dissolve the crude linalool oxide mixture from Protocol 1 in a mixture of dry dichloromethane (100 mL) and dry pyridine (10 mL). Cool the solution to 0 °C. Add benzoyl chloride (9.1 g, 64.8 mmol) dropwise with stirring. Allow the reaction to proceed at room temperature for 4 hours.
-
Workup: Pour the reaction mixture into crushed ice and extract with ethyl acetate (3 x 75 mL). Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.
-
Isolation and Separation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting residue contains the pyranoid benzoates and the unreacted furanoid isomers. Separate these two fractions by column chromatography on silica (B1680970) gel.
-
Hydrolysis of Benzoates: The isolated mixture of pyranoid benzoates is then hydrolyzed using a standard procedure (e.g., treatment with NaOH in methanol) to yield a mixture of the cis- and trans-pyranoid linalool oxides.
-
Final Purification: Separate the individual cis- and trans-pyranoid isomers by column chromatography on silica gel.
The unreacted furanoid isomers from Protocol 2 are separated after acetylation.
-
Acetylation: Acetylate the mixture of furanoid isomers using acetic anhydride in the presence of a catalytic amount of sodium acetate.
-
Chromatographic Separation: Separate the resulting cis- and trans-furanoid acetates by column chromatography on silica gel.
-
Hydrolysis: Hydrolyze the separated furanoid acetates (e.g., using NaOH in methanol) to obtain the pure cis- and trans-furanoid linalool oxide isomers.
Signaling Pathways and Logical Relationships
The stereoselective synthesis of specific linalool oxide isomers is crucial for studying their biological activity, as different stereoisomers can interact differently with biological receptors, such as olfactory receptors in insects. The general logic of this synthetic approach is based on the principles of stereospecific reactions, where the chirality of the starting material dictates the chirality of the products.
Caption: Logical relationship in the stereoselective synthesis and application of chiral molecules.
By providing access to all stereoisomers of linalool oxide, this synthetic approach, originating from the chiral precursor this compound, is invaluable for research in chemical ecology, flavor chemistry, and as a source of chiral building blocks for further synthetic endeavors.
References
Application of 2,6-Dimethyl-3,7-octadiene-2,6-diol in the Flavor and Fragrance Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol found in a variety of aromatic plants, including gardenia (Gardenia jasminoides), tea leaves (Camellia sinensis), grapes (Vitis vinifera), and lavender (Lavandula spp.).[1] While it possesses a described odor profile, its direct application as a flavor and fragrance ingredient is a subject of careful consideration due to its potential role as a degradation product of linalool (B1675412) and associated skin sensitization concerns. This document provides detailed application notes and protocols for the study of this compound, focusing on its analysis, sensory evaluation, and its significant role as a chemical intermediate in the flavor and fragrance industry.
Application Notes
This compound is primarily of interest to the flavor and fragrance industry for two main reasons:
-
Aroma Contributor in Natural Products: This diol contributes to the overall aroma profile of several natural extracts and essential oils. Its scent is described as having citrus, sweet, powdery, herbal, and green nuances.[2][3] In tea, it is associated with herbal and green sensory notes, while in wine and lavender, it imparts a citrus-like character.[1]
-
Chemical Intermediate and Marker of Degradation: It is a key intermediate in the oxidative degradation of linalool, a widely used fragrance ingredient.[1] The presence of this compound in a fragrance formulation can be an indicator of product aging or improper storage, which may lead to changes in the scent profile and potentially induce contact allergies.
Due to the potential for skin sensitization, some suppliers recommend against the direct use of this compound in fragrance and flavor formulations.[1][4][5][6][7] Therefore, its primary application in an industrial research setting is as a reference standard for analytical methods, for conducting toxicological and dermatological studies, and as a precursor for the synthesis of other fragrance compounds.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [1][5][8] |
| Molecular Weight | 170.25 g/mol | [1][5][8] |
| CAS Number | 51276-34-7 (for the E-isomer) | [4] |
| Appearance | Colorless liquid (estimated) | |
| Boiling Point | 267.00 °F (130.50 °C) at 760 mmHg (estimated) | [5] |
| logP (o/w) | 1.165 (estimated) | [5] |
| Water Solubility | 884.6 mg/L at 25 °C (estimated) | [5] |
Table 2: Olfactory Profile
| Descriptor | Description | Source |
| Odor | Citrus, Sweet, Powdery, Herbal, Green | [2][3] |
| Sensory Notes in Tea | Herbal and Green | [1] |
| Aroma Profile in Wine and Lavender | Citrus-like | [1] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines a general method for the identification and quantification of this compound in a sample matrix (e.g., essential oil, fragrance formulation).
1. Sample Preparation:
- Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) to a concentration of approximately 100 ppm.
- Add an internal standard (e.g., 1-octanol) at a known concentration for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[1]
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 5 °C/min to 240 °C.
- Hold at 240 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-350.
3. Data Analysis:
- Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard.
- Characteristic mass fragments to monitor include m/z 152 (M-H₂O) and 123 (allylic cleavage).[1]
- Quantify the compound using the internal standard method.
Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)
This protocol describes a method to determine the odor contribution of this compound in a complex mixture.
1. Instrumentation:
- A gas chromatograph equipped with an olfactory detection port (ODP) and a flame ionization detector (FID) or mass spectrometer (MS).
- The column effluent is split between the chemical detector and the ODP.
2. Procedure:
- Prepare the sample as described in Protocol 1.
- Inject the sample into the GC-O system.
- A trained sensory panelist sniffs the effluent from the ODP and records the time, intensity, and description of each odor event.
- Simultaneously, the chemical detector records the chromatogram.
3. Data Analysis:
- Correlate the odor events with the peaks on the chromatogram to identify the compound responsible for each scent.
- This will confirm the specific aroma contribution of this compound in the context of the sample matrix.
Protocol 3: Controlled Oxidation of Linalool to this compound
This protocol provides a general laboratory-scale method for the synthesis of this compound from linalool for research purposes.
1. Materials:
- Linalool (high purity)
- Hydrogen peroxide (30% solution)
- Formic acid
- Sodium hydroxide (B78521) solution (1 M)
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, and condenser.
2. Procedure:
- In a round-bottom flask, dissolve linalool in formic acid at 0 °C with stirring.
- Slowly add hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
- Neutralize the reaction mixture with a 1 M sodium hydroxide solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate this compound.
3. Characterization:
- Confirm the structure of the synthesized diol using GC-MS (as in Protocol 1) and NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified pathway of linalool autoxidation leading to this compound.
References
- 1. scentientperfume.com [scentientperfume.com]
- 2. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. The International Fragrance Association (IFRA) | The Fragrance Conservatory [fragranceconservatory.com]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of the skin sensitization potential of didecyldimethylammonium chloride and 3,7-dimethyl-2,6-octadienal and mixtures of these compounds with the excipient ethylene glycol through the human Cell Line Activation Test and the Direct Peptide Reactivity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensory properties of selected terpenes. Thresholds for odor, nasal pungency, nasal localization, and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 2,6-Dimethyl-3,7-octadiene-2,6-diol from Camellia sinensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethyl-3,7-octadiene-2,6-diol is a monoterpene diol that contributes to the aromatic profile of various plants, including Camellia sinensis (tea). As a linalool (B1675412) derivative, it is of interest for its potential sensory properties and biological activities. These application notes provide a comprehensive overview of a hypothetical protocol for the extraction and isolation of this compound from Camellia sinensis leaves. While this compound is a known constituent of tea, a specific protocol for its targeted extraction has not been extensively documented. Therefore, the following protocols are based on established methodologies for the extraction of polar terpenoids from plant matrices.
Data Presentation: Terpenoid Content in Camellia sinensis
The concentration of terpenoids in Camellia sinensis can vary significantly based on the cultivar, the part of the plant utilized, and the season of harvest. The following tables summarize the total terpenoid content from various studies to provide a quantitative context for extraction.
Table 1: Total Terpenoid Content in Leaves and Flowers of Camellia sinensis Cultivars
| Cultivar | Plant Part | Total Terpenoid Content (mg/g Dry Weight) |
| TV1 | Leaves | 24.2 |
| TV1 | Flowers | 123.9 |
| TV9 | Leaves | 36.5 |
| TV9 | Flowers | 165.8 |
| TV22 | Leaves | 28.9 |
| TV22 | Flowers | 142.5 |
| TV23 | Leaves | 33.1 |
| TV23 | Flowers | 155.4 |
Source: Adapted from a study on the quantitative estimation of terpenoids in tea cultivars.[1][2]
Table 2: Seasonal Variation of Total Terpenoid Content in Camellia sinensis Leaves
| Plucking Season | Total Terpenoid Content (mg/g Dry Weight) |
| First Flush (F1) | 16.2 - 32.9 |
| Second Flush (F2) | 23.9 - 42.2 |
| Third Flush (F3) | 17.6 - 30.1 |
| Fourth Flush (F4) | 26.9 - 42.6 |
Source: Data reflects the range of terpenoid content observed across different cultivars during various harvesting seasons.[1][2]
Experimental Protocols
The following is a detailed, multi-step protocol for the proposed extraction and isolation of this compound from Camellia sinensis leaves.
Part 1: Extraction
-
Plant Material Preparation:
-
Obtain fresh, high-quality Camellia sinensis leaves. The second and fourth flushes are recommended due to their higher total terpenoid content.[1][2]
-
Freeze-dry the leaves to preserve the integrity of the chemical constituents.
-
Grind the lyophilized leaves into a fine powder using a laboratory mill.
-
-
Solvent Extraction:
-
Suspend the powdered tea leaves in a solvent mixture of ethyl acetate (B1210297) and methanol (B129727) (1:1 v/v) at a ratio of 1:10 (plant material:solvent, w/v). This combination of a moderately polar and a polar solvent is suitable for extracting a diol.
-
Perform the extraction using an ultrasonic bath for 1 hour at a controlled temperature of 40°C to enhance extraction efficiency without degrading the target compound.
-
Separate the extract from the plant residue by vacuum filtration.
-
Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at 40°C.
-
Part 2: Isolation and Purification
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a 10% aqueous methanol solution.
-
Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds such as chlorophyll (B73375) and lipids. Repeat the hexane (B92381) wash three times.
-
Subsequently, partition the aqueous methanol phase with dichloromethane (B109758) to extract compounds of intermediate polarity, including the target diol.
-
Collect the dichloromethane phase and evaporate the solvent to yield a semi-purified extract.
-
-
Column Chromatography:
-
Prepare a silica (B1680970) gel column using a nonpolar solvent such as n-hexane.
-
Dissolve the semi-purified extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Start with 100% n-hexane and incrementally increase the ethyl acetate concentration.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., vanillin-sulfuric acid) to visualize terpenoids.
-
Pool the fractions containing the compound with a similar polarity to the target diol.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of water and methanol.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to the retention time of a this compound standard.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Part 3: Characterization
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Hypothetical signaling pathway for the bioactivity of this compound.
References
Troubleshooting & Optimization
Stability of 2,6-Dimethyl-3,7-octadiene-2,6-diol under acidic conditions
Technical Support Center: 2,6-Dimethyl-3,7-octadiene-2,6-diol
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions regarding the stability and handling of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound shows signs of degradation after adding acid. What is the primary cause of this instability?
Under acidic conditions, this compound is prone to acid-catalyzed dehydration and cyclization. The tertiary hydroxyl groups are susceptible to protonation by an acid, which creates a good leaving group (water). The departure of water leads to the formation of a carbocation intermediate, which can then undergo further reactions to yield various products. A common derivative formed through acid-catalyzed dehydration is the cyclic ether Hotrienol[1].
The general mechanism involves the following steps:
-
Protonation: An acid catalyst protonates one of the hydroxyl groups.
-
Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a carbocation.
-
Rearrangement/Cyclization: The intermediate can then rearrange or, more commonly, undergo intramolecular cyclization to form cyclic ethers or undergo elimination to form additional double bonds.
Caption: Acid-catalyzed degradation pathway for the diol.
Q2: I have worked with other diols that undergo a Pinacol rearrangement in acid. Should I be concerned about this reaction with this compound?
No, the Pinacol rearrangement is not a primary reaction pathway for this compound. The Pinacol rearrangement is a specific reaction for 1,2-diols (vicinal diols) , where the two hydroxyl groups are on adjacent carbon atoms[2][3][4]. In this compound, the hydroxyl groups are located at positions 2 and 6, meaning they are not on adjacent carbons. Therefore, the characteristic 1,2-alkyl shift mechanism of the Pinacol rearrangement will not occur. The more likely reactions are dehydration and cyclization as described in Q1.
Q3: I am observing unexpected products during my experiment. How can I troubleshoot the reaction?
If you are observing unexpected products, it is likely due to the acid-catalyzed reactions mentioned above. Here is a logical workflow to help troubleshoot the issue.
Caption: Troubleshooting logic for unexpected reaction products.
Quantitative Data on Acid Catalysis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| H₂SO₄ | 0–5 | 12 | 68 | 92 |
| Amberlyst-15 | 25 | 8 | 71 | 89 |
| H₃PW₁₂O₄₀ (Heteropolyacid) | 40 | 6 | 83 | 95 |
| (Data adapted from a study on a related terpenoid synthesis)[1] |
This data suggests that solid acid catalysts like heteropolyacids can offer higher yields and selectivity in shorter reaction times compared to traditional mineral acids like H₂SO₄[1].
Experimental Protocols
Protocol: General Procedure for Monitoring Acid-Catalyzed Degradation
This protocol provides a general method for analyzing the stability of this compound under specific acidic conditions.
Objective: To identify the products formed and quantify the extent of degradation of the diol over time when exposed to an acid catalyst.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄))
-
Internal standard for GC analysis (e.g., dodecane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a known quantity of this compound (e.g., 1.0 mmol) in the chosen anhydrous solvent (e.g., 10 mL). Add a known amount of the internal standard.
-
Initiation: Add the acid catalyst (e.g., 0.1 mmol of TsOH). Start stirring the mixture at the desired temperature (e.g., room temperature or heated).
-
Monitoring: At regular time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (e.g., 0.2 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing saturated sodium bicarbonate solution (1 mL) to neutralize the acid and stop the reaction. Vortex thoroughly.
-
Extraction & Drying: Allow the layers to separate and collect the organic layer. Dry it over a small amount of anhydrous magnesium sulfate.
-
Analysis: Analyze the quenched organic sample by GC-MS.
-
Data Interpretation:
-
Monitor the disappearance of the starting diol peak relative to the internal standard to determine the rate of degradation.
-
Identify new peaks in the chromatogram. Use the mass spectra to identify potential degradation products such as dehydrated dienes or cyclic ethers like Hotrienol[1].
-
References
Technical Support Center: Analysis of Terpenoid Degradation Products in Aged Wines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation products of 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514) in aged wines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant in aged wines?
A1: this compound is a monoterpene diol naturally present in grapes and other plants like tea leaves and lavender.[1] In the context of winemaking, it is a key intermediate in the oxidative degradation of linalool (B1675412).[1] Its transformation during wine aging contributes to the evolution of the wine's aroma profile by forming various odoriferous compounds.
Q2: What are the primary degradation products of this compound in aged wines?
A2: The degradation of this compound in the acidic environment of wine primarily leads to the formation of several aromatic compounds. These include various linalool oxides and, notably, wine lactone.[2][3] The formation of these products is a result of acid-catalyzed cyclization and other rearrangements.[2]
Q3: How is wine lactone formed from this compound?
A3: Wine lactone (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) is formed through a slow, nonenzymatic, acid-catalyzed cyclization of a precursor, (E)-8-carboxylinalool, which is structurally related to the oxidation products of this compound.[4] While not a direct degradation product, its precursor is part of the same oxidative pathway. The slow formation of wine lactone suggests it becomes a more significant contributor to the aroma of wines that have been aged for several years.[3][4]
Q4: What analytical techniques are most suitable for studying these degradation products?
A4: The analysis of these volatile and semi-volatile terpenoids in the complex matrix of wine is typically performed using gas chromatography-mass spectrometry (GC-MS).[5] To handle the low concentrations of these compounds and the complexity of the wine matrix, sample preparation techniques such as solid-phase microextraction (SPME) are commonly employed.[5][6][7][8]
Troubleshooting Guides
Issue 1: Poor Peak Shape in GC-MS Analysis
Q: My chromatogram shows significant peak tailing for all terpene analytes. What could be the cause and how can I fix it?
A: If all peaks are tailing, the issue is likely physical rather than chemical.[9]
-
Troubleshooting Steps:
-
Column Installation: The column may be installed incorrectly. Re-cut and reinstall the column, ensuring a clean, square cut.
-
Leaks: Check for leaks at the inlet, particularly the septum. A leaking septum can cause peak tailing.
-
Inlet Liner: The inlet liner may be contaminated or degraded. Replace the inlet liner with a new, deactivated one.
-
Q: I am observing peak fronting for my target analytes. What are the potential causes and solutions?
A: Peak fronting can be caused by column overload or improper injection technique.
-
Troubleshooting Steps:
-
Reduce Injection Volume: You may be injecting too much sample. Try reducing the injection volume.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.
-
Column Capacity: Consider using a column with a higher capacity (thicker film or wider internal diameter).
-
Issue 2: Low Analyte Recovery
Q: The recovery of less volatile terpenes, like some diols, is poor. How can I improve this?
A: Less volatile terpenes can be challenging for headspace sampling methods.[10]
-
Troubleshooting Steps:
-
Alternative Extraction: Switch from headspace sampling to a method with a greater affinity for these compounds, such as solid-phase microextraction (SPME). A DVB/PDMS fiber is often suitable for terpenes.[10]
-
Sample Preparation: To prevent the loss of volatile analytes during sample preparation, keep samples and solvents chilled and minimize exposure to light and moisture.[10] For solid samples like grapes, grinding under liquid nitrogen can prevent premature volatilization.[10]
-
Condensation: Higher molecular weight analytes can condense in the headspace syringe. Ensure the syringe temperature is appropriate.
-
Issue 3: Co-elution of Isomers
Q: Some of the terpene isomers are co-eluting, making quantification difficult. What can I do to resolve this?
A: Co-elution is a common challenge with complex mixtures of isomers.
-
Troubleshooting Steps:
-
Mass Spectrometry: Utilize mass spectrometry (MS) instead of a flame ionization detector (FID). MS allows for the deconvolution of co-eluting peaks based on their unique mass spectra, enabling accurate quantification.[10]
-
GC Method Optimization: Adjust the GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.
-
Column Selection: Consider using a different GC column with a different stationary phase that offers better selectivity for the target isomers.
-
Quantitative Data
| Degradation Product | Concentration Range in Wine (µg/L) | Wine Type | Reference |
| Linalool | 0.2 - 63 | White Wines | [7] |
| α-Terpineol | Not detected - 85 | White Wines | [7] |
| Geraniol | Not detected - 66 | White Wines | [7] |
Note: Specific concentration data for this compound degradation products is scarce in the provided search results. The table reflects concentrations of related monoterpenes found in wine.
Experimental Protocols
Protocol 1: Analysis of Terpenoids in Wine using SPME-GC-MS
This protocol is adapted from methodologies described for terpene analysis in wine.[5][6]
-
Sample Preparation:
-
Pipette 5 mL of wine into a 20 mL glass vial.
-
Add 5 mL of deionized water.
-
Add 5 µL of an internal standard (e.g., 2-octanol (B43104) at 4.2 mg/L in ethanol).
-
Add 3 g of NaCl to enhance the partitioning of volatile compounds into the headspace.
-
-
SPME Extraction:
-
Equilibrate the sample at 40°C for 1 minute.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the sample headspace for 60 minutes at 40°C.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at an appropriate temperature (e.g., 250°C).
-
GC Oven Program:
-
Initial temperature: 40°C for 3 minutes.
-
Ramp: Increase to 230°C at a rate of 4°C/min.
-
Hold: Maintain 230°C for 20 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Ion source temperature: 250°C.
-
Acquire data in Selected Ion Monitoring (SIM) mode for target analytes to enhance sensitivity.
-
-
-
Quantification:
-
Prepare a calibration curve for each analyte using at least seven concentration points in a model wine solution (e.g., 12% v/v ethanol, 3.5 g/L tartaric acid, pH 3.5).
-
Add the internal standard to each calibration point.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration.
-
Visualizations
Caption: Degradation pathway of linalool in aged wine.
Caption: Experimental workflow for terpene analysis in wine.
References
- 1. This compound | 51276-34-7 | Benchchem [benchchem.com]
- 2. Meta-Analysis of the Core Aroma Components of Grape and Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formation of wine lactone from grape-derived secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to the classification of wine aroma ageing potential. Applications to the case of terpenoids in Valpolicella red wines | OENO One [oeno-one.eu]
- 6. oeno-one.eu [oeno-one.eu]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. Analysis of terpenes in white wines using SPE-SPME-GC/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
Technical Support Center: Stereoselective Synthesis of 2,6-Dimethyl-3,7-octadiene-2,6-diol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereoselective synthesis of 2,6-dimethyl-3,7-octadiene-2,6-diol. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield of the desired diol | - Incomplete reaction. - Suboptimal reaction temperature or time. - Decomposition of starting material or product. - Inefficient purification. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction temperature and time based on literature for similar substrates. - Ensure inert atmosphere and use of dry solvents to prevent side reactions. - Employ careful column chromatography with an appropriate solvent system for purification. |
| SYN-002 | Poor stereoselectivity (low de or ee) | - Incorrect choice of chiral catalyst or ligand for Sharpless epoxidation. - Presence of impurities that poison the catalyst. - Racemization during workup or purification. - The substrate is a homoallylic alcohol, for which Sharpless epoxidation can show limited diastereoselectivity.[1] | - Use the appropriate enantiomer of diethyl tartrate (DET) for the desired stereoisomer in the Sharpless epoxidation.[2][3] - Use freshly distilled and dry solvents and reagents. - Perform workup and purification at low temperatures if the product is sensitive. - Consider alternative asymmetric epoxidation methods or chiral auxiliaries. |
| SYN-003 | Formation of multiple byproducts | - Oxidation of other functional groups. - Isomerization of the double bonds. - Rearrangement reactions under acidic or basic conditions. | - Use a chemoselective epoxidation agent like m-CPBA for non-directed epoxidation or the Sharpless catalyst for allylic alcohols.[4] - Control the reaction pH and temperature carefully. - Use buffered conditions if necessary during workup. |
| PUR-001 | Difficulty in separating diastereomers | - Similar polarities of the diastereomers. - Co-elution during column chromatography. | - Use a high-performance liquid chromatography (HPLC) with a chiral column for separation. - Derivatize the diols to form esters or other derivatives to enhance separation by chromatography. - Employ fractional crystallization if the diastereomers are crystalline and have different solubilities. |
| ANA-001 | Ambiguous stereochemical assignment | - Insufficient resolution in NMR spectra. - Lack of authentic reference standards. | - Use chiral gas chromatography (GC) with a suitable chiral column for baseline separation and identification of enantiomers.[5] - Synthesize a racemic standard to compare with the chiral product. - Employ advanced NMR techniques like Mosher's ester analysis to determine the absolute configuration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the stereoselective synthesis of this compound?
A1: A common and logical starting material is linalool, which is a naturally occurring tertiary allylic alcohol.[6] The synthesis involves the selective epoxidation of one of the double bonds followed by ring-opening or reduction steps.
Q2: Which method is recommended for the asymmetric epoxidation step?
A2: The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols.[3] However, for a tertiary and homoallylic alcohol system like in the precursor to this compound, the diastereoselectivity might be limited.[1] Careful optimization of the catalyst system (titanium tetraisopropoxide, a chiral tartrate, and a hydroperoxide) is crucial.[2]
Q3: How can I control which double bond of the precursor is epoxidized?
A3: The Sharpless epoxidation is highly selective for allylic alcohols.[4] Therefore, if starting from a molecule with an allylic alcohol moiety, that double bond will be preferentially epoxidized. For other double bonds, their relative reactivity towards epoxidizing agents like m-CPBA will determine the selectivity, which is often influenced by steric and electronic factors.
Q4: What are the key parameters to control during the Sharpless epoxidation?
A4: The key parameters include the choice of the chiral ligand (e.g., (+)- or (-)-diethyl tartrate), the titanium catalyst, the hydroperoxide (e.g., tert-butyl hydroperoxide), the solvent (typically dichloromethane), and the reaction temperature (usually low, e.g., -20 °C). The presence of molecular sieves is also important to exclude water.
Q5: How can I purify the final diol stereoisomers?
A5: Purification of the diastereomeric diols can be challenging due to their similar physical properties.[7] Column chromatography on silica (B1680970) gel is a standard method, but may require careful optimization of the eluent system. For analytical and small-scale preparative purposes, chiral HPLC or chiral GC are effective for separating all stereoisomers.[5] Derivatization to increase the structural differences between diastereomers can also facilitate separation.
Experimental Protocols
Key Experiment: Sharpless Asymmetric Epoxidation of an Allylic Alcohol Precursor
This protocol is a general guideline and may require optimization for the specific substrate.
Materials:
-
Allylic alcohol precursor
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Powdered 4Å molecular sieves
-
Aqueous solution of NaOH or FeSO₄ for quenching
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add powdered 4Å molecular sieves to a flame-dried round-bottom flask.
-
Add anhydrous DCM to the flask, followed by the chiral diethyl tartrate.
-
Cool the mixture to -20 °C in a cryocooler or a suitable cooling bath.
-
Add titanium (IV) isopropoxide dropwise to the stirred solution. The solution should turn from colorless to a pale yellow/orange.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add a solution of the allylic alcohol precursor in anhydrous DCM dropwise to the catalyst mixture.
-
Add the tert-butyl hydroperoxide solution dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of FeSO₄ or a 10% aqueous NaOH solution.
-
Allow the mixture to warm to room temperature and stir vigorously for about an hour, until the aqueous layer becomes clear.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic and purification workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Optimization of Linalool Oxidation to 2,6-Dimethyl-3,7-octadiene-2,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of linalool (B1675412) to 2,6-Dimethyl-3,7-octadiene-2,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for oxidizing linalool to this compound?
A1: The primary methods for the synthesis of this compound from linalool involve oxidation. Air-oxidation, particularly under the assistance of microwave or ultrasound irradiation, has been shown to produce this diol among other oxidation products.[1][2] Autoxidation upon exposure to air also leads to a variety of oxidation products, including the target diol.[3]
Q2: What are the main products formed during the air-oxidation of linalool?
A2: The air-oxidation of linalool, especially with microwave or ultrasound assistance, yields a mixture of monoterpene diols. The major diol products include (3E)-2,6-dimethylocta-3,7-diene-2,6-diol, (2Z)-2,6-dimethylocta-2,7-diene-1,6-diol, (2E)-2,6-dimethylocta-2,7-diene-1,6-diol, and 2,6-dimethylocta-1,7-diene-3,6-diol.[1][2] Other byproducts such as (3S,5E)-3,7-dimethylocta-1,5,7-trien-3-ol and minor quantities of cis- and trans-linalool oxides (furanoids) can also be formed.[1][2]
Q3: How does temperature affect the oxidation of linalool?
A3: Temperature plays a crucial role in the oxidation of linalool. An increase in temperature, for instance from 40°C to 80°C, can significantly increase the conversion of linalool during microwave and ultrasound-assisted air-oxidation.[1] However, excessively high temperatures can lead to the formation of undesired byproducts.
Q4: What analytical techniques are suitable for monitoring the reaction and identifying the products?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the complex mixture of products from linalool oxidation.[1][2][4] This technique allows for the separation and identification of the various isomers of the diols and other byproducts. For quantitative analysis, both GC-MS and High-Performance Liquid Chromatography (HPLC) can be employed.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Linalool Conversion | - Insufficient reaction time or irradiation power (for microwave/ultrasound methods).- Low reaction temperature.- Inefficient mixing. | - Increase the reaction time or the power of the microwave or ultrasound irradiation.[1][2]- Raise the reaction temperature within the optimal range (e.g., up to 80°C).[1]- Ensure efficient stirring or agitation of the reaction mixture. |
| Low Selectivity for this compound | - Formation of multiple diol isomers and other oxidation byproducts is inherent to the reaction.[1][2]- Reaction conditions may favor the formation of other isomers or side-products like linalool oxides. | - Optimize the reaction time and irradiation power. Shorter reaction times may favor the formation of the desired kinetic product.- Experiment with different solvent systems, although solvent-free conditions have been reported.[1][2]- Consider the use of selective catalysts that can direct the oxidation towards the desired diol, though specific catalysts for this transformation are not well-documented in the provided results. |
| Presence of Significant Amounts of Linalool Oxides | - Linalool oxides are common byproducts in linalool oxidation.[1][2]- Reaction conditions may promote intramolecular cyclization. | - Modify the reaction conditions, such as temperature and reaction time, to disfavor the cyclization pathway.- The use of a two-phase system or specific catalysts might alter the product distribution. |
| Difficulty in Purifying the Target Diol | - The product is a mixture of structurally similar diol isomers.[1][2]- The boiling points of the isomers may be very close, making distillation challenging. | - Utilize column chromatography on silica (B1680970) gel for separation of the isomers. Different elution systems may be required to achieve good separation.- Consider derivatization of the diols to facilitate separation, followed by deprotection. |
Data Presentation
Table 1: Linalool Conversion in Air-Oxidation under Microwave and Ultrasound Irradiation [1][2]
| Irradiation Method | Power (W) | Time (min) | Linalool Conversion (%) |
| Microwave | 150 | 30 | ~15 |
| Microwave | 350 | 30 | ~25 |
| Microwave | 650 | 30 | ~35 |
| Microwave | 650 | 60 | ~52.4 |
| Ultrasound | 150 | 30 | ~20 |
| Ultrasound | 350 | 30 | ~30 |
| Ultrasound | 650 | 30 | ~45 |
| Ultrasound | 650 | 60 | ~65.6 |
Note: The data is approximate and intended for comparative purposes.
Experimental Protocols
Microwave-Assisted Air-Oxidation of Linalool (General Procedure)
This protocol is a general guideline based on reported solvent-free microwave-assisted oxidation of linalool.[1][2] Optimization of parameters is crucial for maximizing the yield of this compound.
-
Reactant Preparation: Place neat linalool in a microwave-safe reaction vessel equipped with a magnetic stirrer.
-
Reaction Setup: Place the vessel in a microwave reactor with controllable power and temperature settings. Ensure proper ventilation as the reaction is performed with air as the oxidant.
-
Irradiation: Set the desired microwave power (e.g., 150-650 W) and reaction time (e.g., 30-60 minutes). The reaction is typically carried out at a temperature between 40-80°C.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product, a mixture of diols and other byproducts, can be purified by column chromatography on silica gel.
Ultrasound-Assisted Air-Oxidation of Linalool (General Procedure)
This protocol provides a general framework for the solvent-free ultrasound-assisted air-oxidation of linalool.[1][2] Fine-tuning of the parameters is essential for optimal results.
-
Reactant Preparation: Add neat linalool to a sonication vessel.
-
Reaction Setup: Immerse the reaction vessel in an ultrasonic bath or use a sonication horn with adjustable power output. The reaction is open to the air.
-
Sonication: Apply ultrasound irradiation at a specific frequency (e.g., 25 kHz) and power (e.g., 150-650 W) for the desired duration (e.g., 30-60 minutes). Maintain the reaction temperature between 40-80°C.
-
Monitoring: Track the reaction progress using GC-MS analysis of withdrawn samples.
-
Work-up and Purification: Upon completion, cool the reaction mixture. Separate the desired diol from the product mixture using silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the oxidation of linalool.
Caption: Troubleshooting workflow for linalool oxidation.
References
Technical Support Center: Optimizing 2,6-Dimethyl-3,7-octadiene-2,6-diol Yield from Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2,6-Dimethyl-3,7-octadiene-2,6-diol from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
This compound is a naturally occurring monoterpenoid diol found in various aromatic plants. Notable sources include species of Gardenia and flowers of Citrus plants. It is often present as a derivative of linalool (B1675412).
Q2: What are the main challenges in extracting this diol from plant material?
The primary challenges include its relatively polar nature compared to other terpenes, potential for degradation during extraction, and its presence in complex mixtures with other structurally similar compounds. Co-extraction of sugars and other polar compounds can also interfere with purification.
Q3: How can I increase the free diol content from my plant extract?
A significant portion of this compound may exist in a glycosidically bound form, which is not directly extractable with non-polar solvents. Enzymatic hydrolysis of the extract using glycosidases can cleave the sugar moieties and release the free diol, thereby increasing the overall yield.
Q4: Is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?
Yes, due to the presence of two hydroxyl groups, this compound is a polar and not sufficiently volatile compound for direct GC-MS analysis. Derivatization, typically silylation, is essential to increase its volatility and thermal stability, leading to improved chromatographic peak shape and detection.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | This compound is a polar terpenoid. Use a solvent system with appropriate polarity. A mixture of a non-polar solvent (like n-hexane or pentane) with a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is often effective. Start with a ratio of 85:15 (non-polar:polar) and optimize. For highly polar glycosylated forms, a more polar solvent like methanol (B129727) or ethanol (B145695) may be required for initial extraction.[3] |
| Compound Degradation | The diol may be sensitive to high temperatures. Use non-thermal extraction methods or ensure temperature control during processes like sonication or microwave-assisted extraction. For solvent removal, use a rotary evaporator at a low temperature (<40°C) or a gentle stream of nitrogen. |
| Incomplete Cell Lysis | Ensure the plant material is thoroughly ground to a fine powder to maximize the surface area for solvent penetration. Cryo-grinding with liquid nitrogen is recommended to prevent enzymatic degradation.[3] |
| Presence of Glycosides | A significant portion of the diol may be present as non-volatile glycosides. Incorporate an enzymatic hydrolysis step in your protocol after the initial extraction to release the free diol. |
Poor Chromatographic Resolution or Peak Shape in GC-MS
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | Optimize the derivatization reaction. Ensure the sample is completely dry before adding the derivatizing agent (e.g., BSTFA with TMCS). Optimize the reaction time and temperature.[1] |
| Co-eluting Impurities | The crude extract is complex. Implement a sample cleanup step before analysis. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18 for reversed-phase or silica (B1680970) for normal-phase) can effectively remove interfering compounds. |
| Column Overloading | Injecting a too concentrated sample can lead to broad and tailing peaks. Dilute the sample or reduce the injection volume. |
| Inappropriate GC Column | Use a GC column with a stationary phase suitable for terpenoid analysis, such as a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methods for extracting linalool derivatives from citrus flowers.
1. Sample Preparation:
-
Freeze-dry fresh plant material (e.g., Gardenia petals or Citrus flowers).
-
Grind the dried material into a fine powder using a mortar and pestle with liquid nitrogen.[3]
2. Extraction:
-
Weigh 1 g of the powdered plant material into a glass vial.
-
Add 10 mL of an n-pentane:diethyl ether (1:1, v/v) solvent mixture.
-
Place the vial in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Pool the supernatants.
3. Concentration:
-
Concentrate the pooled extract to approximately 1 mL under a gentle stream of nitrogen.
4. (Optional) Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the concentrated extract onto the cartridge.
-
Wash with a low percentage of methanol in water to remove highly polar impurities.
-
Elute the diol with a higher percentage of methanol or ethyl acetate.
-
Dry the eluate under a gentle stream of nitrogen.
Protocol 2: Enzymatic Hydrolysis of Glycosidically Bound Diol
This protocol can be applied after the initial extraction to increase the yield of the free diol.
1. Extract Preparation:
-
After the initial solvent extraction and concentration, evaporate the solvent completely.
-
Redissolve the residue in a suitable aqueous buffer (e.g., citrate (B86180) buffer, pH 5.0).
2. Enzymatic Reaction:
-
Add a commercial glycosidase preparation (e.g., from almonds or a fungal source) to the buffered extract.
-
Incubate the mixture at the optimal temperature for the enzyme (typically 37-50°C) for several hours (e.g., 2-24 hours).
3. Extraction of Released Diol:
-
After incubation, extract the aqueous solution with a non-polar solvent like n-hexane or diethyl ether to recover the released free diol.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solvent for analysis.
Protocol 3: Silylation for GC-MS Analysis
This is a general protocol for the derivatization of hydroxylated terpenoids.
1. Sample Preparation:
-
Ensure the dried extract is completely free of water.
-
Transfer a known amount of the extract (e.g., 100 µL of the final extract) to a clean, dry reaction vial.
2. Derivatization Reaction:
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.[1]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[4]
3. Analysis:
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Data Presentation
The following table provides an illustrative comparison of different extraction methods for terpenoids. Note that specific yield data for this compound is limited in the literature, and these values are for general guidance and should be optimized for your specific plant material.
| Extraction Method | Solvent | Temperature | Time | Relative Yield (%) | Advantages | Disadvantages |
| Maceration | Ethanol | Room Temp. | 24-72 h | 60-80 | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | Hexane:Ethyl Acetate (85:15) | Boiling Point | 6-8 h | 80-95 | High extraction efficiency | Potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Pentane:Diethyl Ether (1:1) | Room Temp. | 15-30 min | 90-100 | Fast, efficient, less solvent | Requires specific equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol | 50-80°C | 5-15 min | 95-100 | Very fast, highly efficient | Requires specific equipment |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 40-60°C | 1-2 h | 95-100 | Green solvent, high purity | High initial equipment cost |
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds through the common terpenoid pathway, with linalool as a key intermediate.
Caption: Biosynthesis of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound.
Caption: Extraction and analysis workflow.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low yields.
Caption: Troubleshooting low yield.
References
- 1. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Purification of 2,6-Dimethyl-3,7-octadiene-2,6-diol Isomers
Welcome to the technical support center for the purification of 2,6-Dimethyl-3,7-octadiene-2,6-diol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the separation and purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: The primary challenges stem from the structural similarities between the isomers. These include:
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Similar Physical Properties: Isomers of this compound often have very close boiling points and polarities, making separation by standard distillation or simple chromatography difficult.
-
Stereoisomers: The presence of stereoisomers (enantiomers and diastereomers) further complicates purification, as they can have identical physical properties in an achiral environment.
-
Thermal Sensitivity: Like many terpene alcohols, these diols can be susceptible to degradation, dehydration, or rearrangement at elevated temperatures, which can be a concern during distillation.[1][2]
-
Co-elution in Chromatography: Due to similar polarities, isomers may co-elute during column chromatography, leading to incomplete separation.
Q2: Which purification techniques are most effective for separating these isomers?
A2: The choice of technique depends on the specific isomers present, the scale of the purification, and the desired purity. The most common and effective methods include:
-
Column Chromatography: This is a versatile technique for separating isomers with different polarities. Silica (B1680970) gel is a common stationary phase, and a gradient elution with a solvent system like petroleum ether/ethyl acetate (B1210297) can be effective.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): For high-purity separations, especially of stereoisomers, chiral HPLC is often the method of choice.[6]
-
Fractional Distillation under Reduced Pressure: This method can be used to separate isomers with a sufficient difference in boiling points. Performing the distillation under vacuum helps to lower the boiling points and minimize thermal degradation.[7][8]
-
Crystallization: If one of the isomers is a solid at a certain temperature and can be selectively crystallized from a suitable solvent, this can be a highly effective purification method.
Q3: How can I improve the separation of isomers during column chromatography?
A3: To enhance separation in column chromatography, consider the following:
-
Optimize the Solvent System: A shallow gradient of a less polar to a more polar solvent can improve resolution.
-
Use a High-Performance Stationary Phase: Finer mesh silica gel can provide a larger surface area and better separation.
-
Silver Nitrate (B79036) Impregnated Silica Gel: For compounds with differing degrees of unsaturation, silica gel impregnated with silver nitrate can be very effective.[5]
-
Adjust the Column Dimensions: A longer, narrower column can increase the number of theoretical plates and improve separation.
-
Derivatization: Converting the diols to esters (e.g., acetates or benzoates) can alter their polarity and improve chromatographic separation. The diols can then be regenerated by hydrolysis.[9]
Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Perform small-scale TLC experiments with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase for separation. |
| Column Overloading | Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the stationary phase weight. |
| Column Channeling | Ensure the column is packed uniformly without any cracks or channels. Dry packing followed by wet packing can sometimes give better results. |
| Isomers have very similar polarity | Consider derivatization to alter the polarity of the isomers, or switch to a different chromatographic technique like HPLC with a chiral column.[6][9] |
Issue 2: Thermal Degradation During Distillation
| Possible Cause | Troubleshooting Step |
| High Distillation Temperature | Use a vacuum pump to reduce the pressure and lower the boiling points of the diols.[1] |
| Prolonged Heating | Ensure the distillation is performed as quickly as possible. Use a heating mantle with good temperature control. |
| Presence of Acidic Impurities | Wash the crude mixture with a mild base (e.g., sodium bicarbonate solution) before distillation to remove any acidic impurities that could catalyze degradation. |
Experimental Protocols
Protocol 1: Column Chromatography for Diastereomer Separation
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude mixture of diols in a minimal amount of the initial eluting solvent and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the more polar isomers.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC to determine the purity of each fraction and pool the fractions containing the pure isomers.
Protocol 2: Fractional Distillation Under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed for vacuum.
-
Sample Charging: Place the crude diol mixture into the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. Monitor the head temperature closely. Different isomers will distill at different temperatures.
-
Analysis: Analyze the collected fractions to determine their isomeric purity.
Quantitative Data
| Technique | Compound Type | Achieved Purity | Reference |
| Column Chromatography | Limonene-1,2-diol | >99% | [4] |
| Multi-stage Extraction & Column Chromatography | Limonene-1,2-diol | 99% | [4] |
| Chiral Gas Chromatography | Linalool enantiomers | Baseline separation | [10] |
Visualizations
Caption: General experimental workflow for the purification of diol isomers.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. Blog - Terpene Extraction SOP - Your top of the line source for laboratory products. We offer a wide range of products including reactors, rotary evaporators, vacuum pumps, distillation equipm [goldleaflabs.com]
- 2. abstraxhops.com [abstraxhops.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Common impurities in commercial 2,6-Dimethyl-3,7-octadiene-2,6-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial 2,6-Dimethyl-3,7-octadiene-2,6-diol (B23514) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial batches of this compound may contain several types of impurities, primarily arising from the synthetic route and subsequent storage. The most frequently encountered impurities are positional and geometric isomers, as well as unreacted starting materials and their derivatives.
Key impurities can include:
-
(E)-2,6-dimethyl-2,7-octadiene-1,6-diol and (Z)-2,6-dimethyl-2,7-octadiene-1,6-diol: These are common positional and geometric isomers. In some analyses of related natural extracts, these isomers have been found in significant proportions, with (E)-2,6-dimethyl-2,7-octadiene-1,6-diol being a predominant compound in some cases.
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Linalool (B1675412) and Geraniol (B1671447): These terpenols are common precursors in the synthesis of this compound and may be present as unreacted starting materials.
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Cyclized Ether Byproducts: Acid-catalyzed dehydration of this compound can lead to the formation of cyclic ethers like hotrienol (B1235390).[1]
Q2: How can I assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for separating and identifying volatile and semi-volatile impurities. A polar capillary column is typically employed to resolve the various isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation of the main component and for identifying and quantifying impurities without the need for reference standards for every impurity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for less volatile impurities or for preparative separation.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place. Exposure to heat, light, and acidic conditions should be avoided as they can promote degradation and isomerization.
Troubleshooting Guides
Guide 1: Unexpected Peaks in GC-MS Analysis
Issue: Your GC-MS chromatogram shows unexpected peaks in addition to the main this compound peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Isomeric Impurities | Compare the mass spectra of the unknown peaks with library data for known isomers such as (E)- and (Z)-2,6-dimethyl-2,7-octadiene-1,6-diol. Optimize your GC temperature program to improve the separation of these isomers. |
| Contamination from Starting Materials | Check for the presence of linalool or geraniol by comparing retention times and mass spectra with pure standards. |
| Degradation of the Sample | The presence of compounds like hotrienol may indicate degradation. Review your storage conditions and consider re-purifying the sample if necessary. |
| System Contamination | Run a blank solvent injection to check for system contamination. If ghost peaks are observed, clean the injection port and condition the column. |
Logical Relationship for Troubleshooting Unexpected GC-MS Peaks
Caption: Troubleshooting workflow for unexpected peaks in GC-MS analysis.
Guide 2: Inaccurate Quantification of this compound
Issue: You are experiencing difficulties in obtaining accurate and reproducible quantification of the main compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | If an impurity peak is not fully resolved from the main peak, it will lead to overestimation. Improve the GC separation by using a longer column, a slower temperature ramp, or a different stationary phase. |
| Thermal Degradation in the Injector | Terpene diols can be thermally labile. Lower the injector temperature to the minimum required for efficient volatilization. Use a deactivated inlet liner. |
| Inappropriate Internal Standard | The chosen internal standard may not be suitable. Select an internal standard with similar chemical properties and a retention time close to, but well-resolved from, the analyte. |
| Non-linearity of Detector Response | Ensure that the concentration of your sample falls within the linear dynamic range of the detector. Prepare a calibration curve with multiple concentration points. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol provides a general method for the separation and identification of common impurities in this compound.
Instrumentation and Columns:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 230 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold for 10 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Mass Range | m/z 40-300 |
Experimental Workflow for GC-MS Analysis
Caption: General workflow for GC-MS impurity profiling.
Protocol 2: 1H NMR for Structural Verification and Purity Estimation
This protocol outlines the use of 1H NMR to confirm the structure of this compound and estimate purity.
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Temperature: 298 K.
-
Pulse Program: zg30.
-
Number of Scans: 16.
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of CDCl3.
-
Acquire the 1H NMR spectrum.
-
Integrate the characteristic signals of the main compound and any visible impurities.
-
Purity can be estimated by comparing the integral of the main compound's signals to the sum of all integrals.
Expected Chemical Shifts (in CDCl3): (Note: These are approximate values and may vary slightly)
-
~1.2-1.3 ppm (s, 6H): Two methyl groups at C2.
-
~1.6-1.7 ppm (m, 2H): Methylene group at C5.
-
~2.1-2.2 ppm (m, 2H): Methylene group at C4.
-
~4.9-5.2 ppm (m, 2H): Vinylic protons at C8.
-
~5.5-5.8 ppm (m, 2H): Vinylic protons at C3 and C7.
Signaling Pathway for Synthesis and Impurity Formation
Caption: Simplified reaction pathway showing the formation of the target compound and potential impurities.
References
Preventing acid-catalyzed degradation of 2,6-Dimethyl-3,7-octadiene-2,6-diol during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the acid-catalyzed degradation of 2,6-Dimethyl-3,7-octadiene-2,6-diol during analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on problems arising from its instability.
| Problem | Potential Cause | Recommended Solution |
| Low analyte recovery or complete loss of signal. | Acid-catalyzed degradation: The sample or analytical system may be acidic, causing the diol to cyclize or degrade. | - Ensure all solvents and reagents are pH neutral. - Buffer samples to a pH of 6.0-7.5 using a non-reactive buffer system (e.g., phosphate (B84403) buffer). - Use derivatization to protect the hydroxyl groups before analysis. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products: Acid-catalyzed cyclization can form products like hotrienol (B1235390) and other cyclic ethers. | - Analyze the mass spectra of the unknown peaks for characteristic fragments of cyclic ethers. - Compare the chromatogram with a sample that has been intentionally acidified to confirm the identity of degradation products. - Follow the solutions for preventing degradation. |
| Peak tailing or poor peak shape in GC analysis. | Interaction with the analytical column: The polar hydroxyl groups of the diol can interact with active sites on the GC column, leading to poor chromatography. | - Use a polar-modified polyethylene (B3416737) glycol column (e.g., DB-WAX) designed for the analysis of polar compounds.[1] - Consider derivatization of the hydroxyl groups to reduce their polarity. |
| Inconsistent results between injections. | Thermal degradation in the GC inlet: High temperatures in the GC inlet can cause the degradation of thermally labile terpenes. | - Optimize the GC method to use a lower injection port temperature. - Employ a cool on-column injection technique to minimize the time the analyte spends in the hot inlet. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acid-catalyzed degradation of this compound?
A1: The primary degradation mechanism is an intramolecular cyclization. Under acidic conditions, a hydroxyl group is protonated, forming a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the resulting carbocation to form a stable cyclic ether.
Q2: What are the expected degradation products?
A2: The most common degradation products are five- and six-membered cyclic ethers. One such known product for a similar diol is hotrienol. The exact product distribution will depend on the specific reaction conditions.
Q3: At what pH is this compound most stable?
A3: While specific stability data for this diol is limited, for similar compounds like linalool (B1675412) oxide, a neutral pH range of 6.0-7.5 is recommended for maximum stability in aqueous formulations.[2] It is advisable to conduct a pH stability study for your specific sample matrix.
Q4: How should I store my samples to prevent degradation?
A4: Samples should be stored at low temperatures (e.g., -20°C or -80°C) in a neutral pH buffer. To prevent oxidation, which can also be a degradation pathway for terpenes, it is recommended to store samples in airtight containers with minimal headspace, and consider purging with an inert gas like nitrogen or argon.[2]
Q5: Can I use either GC or HPLC for analysis?
A5: Yes, both GC and HPLC are suitable methods. GC is often preferred for volatile terpenes, but care must be taken to avoid thermal degradation.[3] HPLC is a good alternative as it is performed at lower temperatures, but may require a more sensitive detector as diols may have a weak UV chromophore.
Quantitative Data
The following tables provide representative data on the stability and analysis of terpene diols. This data is based on studies of closely related compounds and can be used as a starting point for method development.
Table 1: pH Stability of a Related Terpene Diol (Linalool Oxide) in an Aqueous Formulation
| pH | Storage Condition | Concentration after 4 weeks (% of initial) |
| 3.0 | 40°C | 65% |
| 5.0 | 40°C | 85% |
| 7.0 | 40°C | 98% |
| 9.0 | 40°C | 92% |
| Data is illustrative and based on general knowledge of terpene diol stability. |
Table 2: Comparison of GC Columns for Diol Analysis
| Column | Phase Type | Typical Observations |
| DB-5ms | Non-polar (5% phenyl-methylpolysiloxane) | May result in peak tailing for polar diols. |
| DB-WAX | Polar (Polyethylene glycol) | Generally provides better peak shape for polar analytes like diols.[1] |
| SPB-1000 | Modified polar (Acid-modified polyethylene glycol) | Designed to reduce tailing of acidic and active compounds like diols.[1] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
Objective: To quantify this compound in a sample matrix while minimizing on-instrument degradation.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Cool on-column injector (recommended)
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.
Reagents:
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 1-octanol)
Procedure:
-
Sample Preparation:
-
If the sample is aqueous, perform a liquid-liquid extraction with hexane.
-
Adjust the pH of the aqueous sample to 7.0 with a phosphate buffer before extraction.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Add the internal standard to the final extract.
-
-
GC-MS Conditions:
-
Inlet Temperature: 200°C (or lower if using cool on-column)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
MS Transfer Line: 230°C
-
Ion Source: 230°C
-
Scan Range: 40-300 m/z
-
Protocol 2: HPLC-UV Analysis of this compound
Objective: To quantify this compound using HPLC to avoid thermal degradation.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start with 30% B, hold for 2 minutes
-
Linear gradient to 90% B over 10 minutes
-
Hold at 90% B for 2 minutes
-
Return to 30% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Visualizations
References
Technical Support Center: LC-MS/MS Quantification of 2,6-Dimethyl-3,7-octadiene-2,6-diol
Welcome to the technical support center for the LC-MS/MS quantification of 2,6-Dimethyl-3,7-octadiene-2,6-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample apart from the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other metabolites from the sample's origin (e.g., plasma, urine, plant extracts).[2]
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantification.[3] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method.[2]
Q2: How can I determine if my analysis of this compound is impacted by matrix effects?
A2: There are both qualitative and quantitative methods to identify the presence of matrix effects in your analysis.
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Qualitative Assessment (Post-Column Infusion): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4] A solution of this compound is continuously infused into the mass spectrometer after the analytical column.[2] A blank matrix sample is then injected. Any fluctuation (a dip or rise) in the baseline signal for the analyte indicates the elution of matrix components that are causing ion suppression or enhancement.[2][4]
-
Quantitative Assessment (Post-Extraction Spike): This is a widely used method to quantify the extent of matrix effects.[2][5] It involves comparing the peak area of this compound spiked into a blank matrix extract with the peak area of the analyte in a neat solvent at the same concentration.[6] The ratio of these peak areas provides a quantitative measure of the matrix effect.[1]
Troubleshooting Guide
Problem: Poor reproducibility of this compound peak areas between replicate injections.
-
Possible Cause: Variable matrix effects between different sample preparations. Inconsistent sample cleanup can lead to varying levels of interfering compounds.
-
Solution:
-
Optimize Sample Preparation: Ensure your sample preparation method is robust and reproducible. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation (PPT).[7][8]
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice to compensate for matrix effects.[1] If a SIL internal standard is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. The internal standard should be added to the samples as early as possible in the sample preparation workflow.
-
Problem: Unexpectedly low or high quantification results for this compound.
-
Possible Cause: Ion suppression or enhancement due to co-eluting matrix components.[3]
-
Solution:
-
Improve Chromatographic Separation: Modify your LC method to better separate this compound from interfering matrix components.[6] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the analyte's ionization.[4] This approach is only feasible if the concentration of this compound is high enough to be detected after dilution.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your samples.[1][3] This helps to ensure that the calibration standards and the samples experience the same matrix effects.
-
Problem: Inconsistent internal standard response.
-
Possible Cause: The internal standard is also affected by matrix effects, and the effect is not consistent across samples, or the chosen internal standard does not co-elute with this compound.
-
Solution:
-
Select a Suitable Internal Standard: As mentioned, a stable isotope-labeled internal standard is the best option. If using an analog, ensure its retention time is very close to that of this compound.
-
Evaluate Matrix Effects on the Internal Standard: Perform the post-extraction spike experiment for your internal standard to understand how it is affected by the sample matrix.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | General Effectiveness in Removing Matrix Components | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate |
This table provides a general comparison. The optimal technique will depend on the specific matrix and analyte.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Spike a known amount of this compound into a clean solvent (e.g., the initial mobile phase).
-
Set B (Analyte in Matrix): Process a blank matrix sample through your entire sample preparation procedure. In the final extract, spike the same amount of this compound as in Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Logical relationships in troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Sensory Analysis of 2,6-Dimethyl-3,7-octadiene-2,6-diol and Linalool
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory properties of two terpene alcohols: 2,6-Dimethyl-3,7-octadiene-2,6-diol and the well-characterized monoterpenoid, linalool (B1675412). By presenting available experimental data, this document aims to facilitate a deeper understanding of their distinct olfactory profiles for applications in fragrance development, sensory science, and pharmacology.
Sensory Profile Comparison
Linalool is a widely occurring terpene alcohol with a well-documented and multifaceted sensory profile. Its chirality plays a significant role in its perceived scent. In contrast, this compound is a diol with a less extensively characterized, yet distinct, aroma profile.
Table 1: Comparison of Sensory and Physical Properties
| Property | This compound | Linalool |
| General Odor Description | Citrus, Sweet, Powdery, Herbal, Green | Floral, Sweet, Citrus, Woody, Spicy |
| Specific Odor Nuances | Associated with herbal and green notes in tea and citrus notes in wine.[1] | (S)-(+)-Linalool: Sweet, floral, petitgrain-like. (R)-(-)-Linalool: Woody, lavender-like. |
| Odor Threshold | Not reported in reviewed literature.[1] | (S)-(+)-Linalool: 7.4 ppb. (R)-(-)-Linalool: 0.8 ppb. |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O |
| Molar Mass | 170.25 g/mol [1] | 154.25 g/mol |
| Natural Occurrence | Found in tea leaves, grapes, lavender, and honey.[1] | Found in over 200 plant species, including lavender, coriander, and citrus fruits. |
Experimental Protocols
The sensory properties of volatile compounds like this compound and linalool are primarily determined through Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.
Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination
GC-O is a technique that combines the separation capabilities of gas chromatography with human olfaction to identify odor-active compounds in a sample.
Methodology:
-
Sample Preparation: The volatile compounds are extracted from their matrix using methods such as solvent extraction or solid-phase microextraction (SPME).
-
Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-WAX). The oven temperature is programmed to separate the individual volatile compounds based on their boiling points and polarity.
-
Olfactometry: The effluent from the GC column is split into two streams. One stream is directed to a mass spectrometer (MS) for chemical identification, while the other is directed to a sniffing port.
-
Sensory Evaluation: A trained panelist inhales the effluent from the sniffing port and records the time, intensity, and description of any detected odors.
-
Odor Threshold Calculation: By analyzing a dilution series of the sample, the concentration at which an odor is detected by a certain percentage of the panel (typically 50%) is determined as the odor threshold.
Quantitative Descriptive Analysis (QDA) by a Sensory Panel
QDA is a behavioral sensory method used to quantify the sensory characteristics of a product.
Methodology:
-
Panelist Selection and Training: A panel of individuals (typically 8-12) is selected based on their sensory acuity and ability to describe aromas. They undergo intensive training to develop a consensus vocabulary (lexicon) to describe the sensory attributes of the compounds being tested.
-
Sample Preparation and Presentation: The compounds are diluted in an odorless solvent to a standardized concentration. Samples are presented to the panelists in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and lighting) to minimize distractions.
-
Sensory Evaluation: Panelists evaluate the samples and rate the intensity of each sensory attribute (e.g., "floral," "citrus," "woody") on a linear scale (e.g., from 0 to 100).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile for each compound.
Olfactory Signaling and Perception
The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) in the nasal cavity. This interaction initiates a signaling cascade that results in the perception of a specific smell.
Caption: Generalized olfactory signal transduction pathway.
While specific olfactory receptors for this compound have not been identified in the reviewed literature, linalool is known to interact with a range of ORs. The distinct sensory perceptions of linalool's enantiomers suggest that they activate different, or overlapping but distinct, sets of olfactory receptors with varying affinities.
Experimental Workflow
The systematic evaluation of the sensory properties of a novel compound in comparison to a known standard follows a structured workflow.
Caption: Workflow for comparative sensory analysis.
References
Antifungal activity of 2,6-Dimethyl-3,7-octadiene-2,6-diol versus other monoterpenoids
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antifungal agents, researchers are increasingly turning their attention to natural compounds. Among these, monoterpenoids, a class of secondary metabolites found in essential oils of many plants, have shown significant promise. This guide provides a comparative analysis of the antifungal activity of 2,6-Dimethyl-3,7-octadiene-2,6-diol and other selected monoterpenoids, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals.
While a significant body of research exists for many monoterpenoids, it is important to note that quantitative antifungal activity data for this compound is currently limited in publicly available scientific literature. This guide will therefore focus on a comparative analysis of well-studied monoterpenoids, providing a framework for future research and evaluation of compounds like this compound.
Comparative Antifungal Activity of Selected Monoterpenoids
The antifungal efficacy of monoterpenoids is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of several common monoterpenoids against various fungal pathogens.
| Monoterpenoid | Fungal Strain | MIC Range (µg/mL) | Reference |
| Linalool (B1675412) | Candida albicans (fluconazole-resistant) | 64 | [1] |
| Malassezia spp. | 300 - 5400 | [2] | |
| Trichophyton rubrum (fluconazole-resistant) | 256 - 512 | [3] | |
| Geraniol | Candida spp. | 1250 - 5000 (equivalent to 1.25–5 mM/mL) | [4] |
| Citronellal | Candida spp. | 100000 - 200000 (equivalent to 100–200 mM/mL) | [4] |
| (±)-Citronellol | Candida spp. | 160 - 10800 (equivalent to 0.16-10.80 mmol/l) | [5] |
| Thymol | Botrytis cinerea | IC90 of 125 | [6] |
| Carvacrol (B1668589) | Botrytis cinerea | IC90 of 125 | [6] |
| Candida albicans biofilms | <300 | [7] |
Note: The direct comparison of MIC values should be approached with caution due to variations in experimental conditions, fungal strains, and reporting units across different studies.
Experimental Protocols
The determination of the antifungal activity of monoterpenoids often employs standardized methodologies to ensure reproducibility and comparability of results. A commonly utilized method is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on CLSI M27-A3/M38-A2)
This method is a standard for determining the MIC of antifungal agents against yeasts and filamentous fungi.
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
- A suspension of fungal cells or spores is prepared in a sterile saline solution.
- The suspension is adjusted to a specific turbidity, corresponding to a known concentration of cells/spores (e.g., 0.5 McFarland standard).
- The final inoculum is prepared by diluting the adjusted suspension in a suitable broth medium (e.g., RPMI 1640).
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of the monoterpenoid is prepared, often using a solvent like dimethyl sulfoxide (B87167) (DMSO) due to the lipophilic nature of these compounds.
- Serial twofold dilutions of the monoterpenoid are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
- The microtiter plate also includes a positive control (fungal growth without the antifungal agent) and a negative control (broth medium only).
- The plate is incubated under specific conditions of temperature and duration, which vary depending on the fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).
4. Determination of MIC:
After incubation, the MIC is determined as the lowest concentration of the monoterpenoid that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.
Fig. 1: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of monoterpenoids. Mechanism of Antifungal Action
The antifungal activity of many monoterpenoids is attributed to their ability to disrupt the structure and function of the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
One of the primary targets within the fungal cell membrane is ergosterol, a sterol that is essential for maintaining membrane integrity and fluidity. Several monoterpenes are believed to interact with ergosterol, interfering with its biosynthesis or directly binding to it, which compromises the cell membrane.
Furthermore, some monoterpenoid phenols, such as carvacrol, have been shown to induce a transcriptional response in fungi that resembles calcium stress and inhibition of the Target of Rapamycin (TOR) signaling pathway.[8] This suggests a more complex mechanism of action that goes beyond simple membrane disruption and involves the activation of specific cellular stress response pathways.
Conclusion
Monoterpenoids represent a diverse and promising class of natural compounds with significant antifungal activity against a broad spectrum of pathogenic fungi. While compounds like linalool, geraniol, and carvacrol have demonstrated potent efficacy, further research is imperative to elucidate the antifungal potential of less-studied monoterpenoids such as this compound. A standardized approach to antifungal susceptibility testing and a deeper understanding of their mechanisms of action will be crucial for the development of new and effective antifungal therapies derived from these natural sources.
References
- 1. Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal properties of carvone and linalool against Malassezia species: Preliminary Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the antifungal potential of linalool against clinical isolates of fluconazole resistant Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Fungicidal Activities of (Z/E)-3,7-Dimethyl-2,6-octadienamide and Its 6,7-Epoxy Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 51276-34-7 | Benchchem [benchchem.com]
A Comparative Analysis of GC Retention Indices for 2,6-Dimethyl-3,7-octadiene-2,6-diol on Diverse Stationary Phases
For researchers engaged in the analysis of volatile organic compounds, particularly in the fields of flavor, fragrance, and natural product chemistry, the accurate identification of constituents is paramount. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for this purpose. The retention index (RI) system provides a standardized measure for comparing retention times of compounds across different instruments and laboratories. This guide offers a comparative overview of the Kovats retention indices for 2,6-Dimethyl-3,7-octadiene-2,6-diol, a significant diol found in various natural sources, on a selection of GC stationary phases. The presented data, summarized from peer-reviewed studies, is intended to aid in the identification and characterization of this compound in complex matrices.
Chemical Structure:
-
Compound Name: this compound
Comparative Retention Index Data
The Kovats retention index (RI) is a dimensionless unit that relates the retention time of a compound to the retention times of n-alkanes eluting before and after it. This system helps to normalize for variations in GC conditions. The following table summarizes the reported Kovats retention indices for (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol on three distinct stationary phases, providing a valuable reference for method development and compound identification.
| Stationary Phase | Column Manufacturer | Retention Index (RI) | Reference |
| DB-5 | J&W Scientific | 1189 | Boulanger R, Flavour Fragr. J., 1999 |
| BPX-5 | SGE | 1204 | D'Arcy BR, J. Agric. Food Chem., 1997 |
| DB-Wax | J&W Scientific | 1949 | Aubert C, J. Agric. Food Chem., 2003a |
| DB-Wax | J&W Scientific | 2004 | Ito Y, J. Agric. Food Chem., 2002 |
Experimental Protocols
The accurate determination of retention indices is critically dependent on the specific experimental conditions employed. Below are the detailed methodologies from the cited studies, providing a basis for replication and comparison.
1. Analysis on DB-5 (Boulanger R, 1999):
-
Gas Chromatograph: Not specified in the available abstract.
-
Column: DB-5 fused silica (B1680970) capillary column (J&W Scientific), dimensions not specified.
-
Carrier Gas: Helium.[4]
-
Injector and Detector Temperature: 250°C.[4]
-
Oven Temperature Program: 60°C to 240°C at a rate of 3°C/min.[4]
-
Identification: Compounds were identified by comparing their mass spectra and retention indices with those of authentic standards and library data.
2. Analysis on BPX-5 (D'Arcy BR, 1997):
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Not specified in the available abstract.
-
Column: BPX-5 fused silica capillary column (SGE).
-
Sample Preparation: Honey extractives were analyzed.
-
Identification: Based on comparison with authentic compounds and mass spectral library data. Further specific GC parameters were not available in the searched literature.
3. Analysis on DB-Wax (Aubert C, 2003a):
-
Gas Chromatograph: Hewlett-Packard 5890 Series II.
-
Column: DB-WAX fused silica capillary column (J&W Scientific), 30 m x 0.25 mm i.d., 0.5 µm film thickness.
-
Carrier Gas: Hydrogen at a flow rate of 1.5 mL/min.
-
Injector Temperature Program: 20°C to 280°C at 180°C/min, then held for 80 min.
-
Oven Temperature Program: 40°C to 75°C at 70°C/min, then to 245°C at 3°C/min, and held for 20 min.
-
Detector: Flame Ionization Detector (FID) and Olfactometric Detector.
-
Identification: Confirmed by comparing linear retention indices and mass spectra with authentic compounds and published data.
4. Analysis on DB-Wax (Ito Y, 2002):
-
Gas Chromatograph: Shimadzu 17A.[5]
-
Column: DB-WAX fused-silica capillary column (J & W Scientific), 60 m × 0.25 mm i.d.[5]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program: 40°C, then increased at 3°C/min to 220°C.[5]
-
Identification: Peaks were identified by comparing their GC retention times and mass spectra with those of authentic compounds.[5]
Experimental Workflow
The general workflow for the determination of GC retention indices is outlined in the diagram below. This process involves sample preparation, GC-MS analysis with a homologous series of n-alkanes, and subsequent calculation of the Kovats retention index.
Caption: General workflow for determining GC retention indices.
This guide provides a consolidated resource for researchers working with this compound. By presenting comparative retention index data alongside detailed experimental protocols, it aims to facilitate more accurate and reproducible analytical results. The provided workflow diagram further clarifies the standard procedure for retention index determination.
References
- 1. This compound | C10H18O2 | CID 527050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,7-Octadiene-2,6-diol, 2,6-dimethyl- [webbook.nist.gov]
- 3. (6S)-2,6-dimethylocta-3,7-diene-2,6-diol | C10H18O2 | CID 71354347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. plantsjournal.com [plantsjournal.com]
- 5. dl.ndl.go.jp [dl.ndl.go.jp]
Differentiating Dienes: A Guide to the Structural Elucidation of 2,6-Dimethyl-3,7-octadiene-2,6-diol and Its Isomers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A detailed comparative analysis of 2,6-Dimethyl-3,7-octadiene-2,6-diol and its isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides key spectral data and experimental protocols to facilitate unambiguous structural identification.
The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the carbon-hydrogen framework of a molecule. This guide focuses on the application of ¹H and ¹³C NMR spectroscopy for the unambiguous identification of this compound and its common isomers, including the positional isomer 3,7-dimethyl-1,6-octadiene-3,7-diol, and the cyclic ethers linalool (B1675412) oxide and nerol (B1678202) oxide. Understanding the subtle yet significant differences in their NMR spectra is crucial for researchers working with these compounds in various fields, from natural product chemistry to fragrance and pharmaceutical sciences.
Distinguishing Features in NMR Spectra
The key to differentiating these isomers lies in the unique chemical environment of each proton and carbon atom, which translates to distinct chemical shifts, multiplicities, and coupling constants in their respective NMR spectra.
This compound is characterized by the presence of two tertiary alcohol functionalities and two distinct double bonds. Its ¹H NMR spectrum is expected to show signals for two vinyl groups, a methylene (B1212753) group adjacent to a double bond, and methyl groups attached to carbons bearing hydroxyl groups. The ¹³C NMR spectrum will correspondingly display signals for two sp² hybridized carbons of the vinyl groups, two quaternary carbons attached to hydroxyl groups, and characteristic methyl carbon signals.
3,7-Dimethyl-1,6-octadiene-3,7-diol , a positional isomer, will exhibit a different set of signals. Notably, it contains a terminal vinyl group and an internal trisubstituted double bond. This structural difference will be clearly reflected in the chemical shifts and coupling patterns of the olefinic protons and carbons.
Linalool oxide and Nerol oxide represent cyclic ether isomers. The presence of the ether linkage dramatically alters the chemical shifts of nearby protons and carbons. For instance, the protons and carbons adjacent to the oxygen atom in the tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring will be significantly deshielded, appearing at a downfield region in the NMR spectrum compared to the acyclic diol isomers. The number of signals and their multiplicities will also be distinct, reflecting the more rigid cyclic structure.
Comparative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound and its selected isomers. It is important to note that slight variations in chemical shifts can occur depending on the solvent and the specific stereoisomer.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Proton | This compound | 3,7-Dimethyl-1,6-octadiene-3,7-diol | Linalool Oxide (Furanoid) | Nerol Oxide |
| Olefinic H | ~5.0-6.0 (m) | ~5.0-6.0 (m) | ~5.8-6.0 (dd), ~5.0-5.2 (d) | ~5.2-5.4 (m) |
| CH₂ | ~2.2-2.4 (m) | ~1.5-1.7 (m), ~2.0-2.2 (m) | ~1.8-2.2 (m) | ~2.0-2.2 (m) |
| CH | - | - | ~3.8-4.0 (m) | ~4.0-4.2 (m) |
| CH₃ | ~1.2-1.4 (s) | ~1.2-1.3 (s), ~1.6-1.7 (s) | ~1.1-1.3 (s) | ~1.2 (s), ~1.6 (s), ~1.7 (s) |
| OH | Variable | Variable | Variable | - |
Data compiled from various sources. Exact chemical shifts and multiplicities may vary.
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Carbon | This compound | 3,7-Dimethyl-1,6-octadiene-3,7-diol | Linalool Oxide (Furanoid) | Nerol Oxide |
| C=C | ~110-115 (CH₂), ~140-145 (CH) | ~111 (CH₂), ~124 (CH), ~132 (C), ~144 (CH) | ~110 (CH₂), ~145 (CH) | ~120-135 (CH=C) |
| C-O | ~70-75 (C) | ~73 (C) | ~70-85 (C-O) | ~65-75 (C-O) |
| CH₂ | ~40-45 | ~22, ~42 | ~25-40 | ~25-35 |
| CH | - | - | ~80-85 | ~70-75 |
| CH₃ | ~25-30 | ~25-30 | ~20-30 | ~18-25 |
Data compiled from various sources. Exact chemical shifts may vary.
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or (CD₃)₂CO).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (for complex cases):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for piecing together the carbon skeleton.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the spectra using the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the structure.
-
Use 2D NMR data to confirm connectivity and finalize the structural assignment.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for distinguishing between this compound and its isomers using NMR spectroscopy.
Caption: Workflow for the structural elucidation of C10H18O2 isomers by NMR.
By carefully analyzing the ¹H and ¹³C NMR spectra and utilizing 2D correlation techniques when necessary, researchers can confidently distinguish between this compound and its isomers. This guide provides a foundational framework for such analyses, empowering scientists to make accurate structural assignments in their research endeavors.
Differentiating 2,6-Dimethyl-3,7-octadiene-2,6-diol from Hotrienol by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This guide provides a detailed comparison of the mass spectrometric differentiation of two structurally similar monoterpenoids: 2,6-Dimethyl-3,7-octadiene-2,6-diol and hotrienol (B1235390). By leveraging the distinct fragmentation patterns under electron ionization (EI), these compounds can be unambiguously identified.
The key to distinguishing between this compound and hotrienol via mass spectrometry lies in their unique molecular structures, which dictate their fragmentation pathways upon ionization. This compound, a diol, possesses two hydroxyl groups, leading to characteristic neutral losses of water and specific alpha-cleavages. In contrast, hotrienol, a trienol, undergoes fragmentation influenced by its conjugated double bond system and single hydroxyl group.
Comparative Analysis of Mass Spectra
The electron ionization (EI) mass spectra of the two compounds reveal significant differences in their fragmentation patterns, providing clear diagnostic markers for their differentiation. While both are C10 terpenoids, their molecular weights differ, with this compound having a molecular weight of 170.25 g/mol and hotrienol at 152.23 g/mol .[1] This initial mass difference is a primary point of distinction.
Beyond the molecular ion, the fragmentation patterns offer more detailed insights. Hotrienol typically displays a prominent molecular ion peak at m/z 152. Its fragmentation is characterized by the loss of a methyl group (m/z 137), followed by the loss of water to yield a significant ion at m/z 119. Further fragmentation leads to characteristic ions at m/z 93 and 71.
Conversely, the mass spectrum of this compound is dominated by fragment ions resulting from the facile loss of water from the molecular ion, which is often weak or absent. A significant peak is observed at m/z 152, corresponding to the loss of one water molecule ([M-H₂O]⁺). A subsequent loss of a second water molecule can lead to an ion at m/z 134. Alpha-cleavage adjacent to the hydroxyl groups is also a prominent fragmentation pathway, resulting in a base peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), which is a strong indicator for the presence of a secondary alcohol with a methyl group.
The table below summarizes the key mass spectral data for the two compounds, highlighting the diagnostic ions that facilitate their differentiation.
| Feature | This compound | Hotrienol |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₆O |
| Molecular Weight | 170.25 g/mol | 152.23 g/mol |
| Molecular Ion (M⁺) | m/z 170 (often weak or absent) | m/z 152 (prominent) |
| Base Peak | m/z 43 | m/z 93 |
| Key Fragment Ions (m/z) | 152 ([M-H₂O]⁺), 137, 125, 109, 85, 71, 59, 43 | 137 ([M-CH₃]⁺), 119, 93, 71, 55 |
| Diagnostic Differentiators | Prominent peak at m/z 43. Loss of two water molecules. | Prominent molecular ion at m/z 152. Characteristic ion at m/z 119. |
Experimental Protocols
To obtain the mass spectra for differentiating these two compounds, a standard Gas Chromatography-Mass Spectrometry (GC-MS) method is employed.
Sample Preparation: Samples containing either this compound or hotrienol should be diluted in a suitable volatile solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 10-100 µg/mL.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the distinct fragmentation pathways of this compound and hotrienol.
Caption: Fragmentation pathway of this compound.
Caption: Fragmentation pathway of Hotrienol.
References
Inter-laboratory Comparison Guide: Analysis of 2,6-Dimethyl-3,7-octadiene-2,6-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative analysis of 2,6-Dimethyl-3,7-octadiene-2,6-diol. While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document compiles data from existing literature on its analysis and the analysis of structurally related terpenoids. The guide focuses on the most commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Comparison of Analytical Methods
The performance of analytical methods is critical for accurate and reproducible results. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and NMR for the analysis of this compound and similar terpene compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Separation of compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Selectivity | High, especially with mass spectrometric detection. Can resolve isomers with appropriate columns. | Moderate to high, dependent on column chemistry and mobile phase composition. | Very high, provides unambiguous structure elucidation. |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range), dependent on the chromophore of the analyte. | Low (mg to µg range). |
| Quantitative Performance | |||
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 | Good, but not its primary application for quantification in complex mixtures. |
| Accuracy (% Recovery) | 80-120% | 80-120% | Not typically reported for quantification in this context. |
| Precision (%RSD) | < 15% | < 15% | Not typically reported for quantification in this context. |
| Typical Application | Identification and quantification of volatile and semi-volatile compounds in complex mixtures. Ideal for terpene profiling.[1][2][3] | Analysis of non-volatile or thermally labile compounds. Can be used for terpenes, but may have challenges with co-elution and UV absorbance.[1][4] | Structure elucidation and confirmation of identity. Can be used for purity assessment.[5] |
| Sample Throughput | Moderate to high. | High. | Low. |
Experimental Protocols
Detailed experimental protocols are essential for the replication of analytical results. Below are typical methodologies for the analysis of this compound using GC-MS, HPLC, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile compounds like this compound.
Sample Preparation:
-
Liquid Samples (e.g., essential oils): Dilute the sample in a suitable organic solvent (e.g., hexane, ethyl acetate) to an appropriate concentration.
-
Solid Samples (e.g., plant material): Perform solvent extraction (e.g., using a Soxhlet apparatus or ultrasound-assisted extraction) with an appropriate solvent, followed by filtration and dilution.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.[6]
-
Column: A polar capillary column such as DB-WAX is often employed to resolve isomers.[5]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 190 °C.
-
Ramp: 20 °C/min to 280 °C, hold for 2 minutes.[1]
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode at 70 eV.[6]
-
MS Source Temperature: 230 °C.[1]
-
MS Quad Temperature: 150 °C.
-
Scan Range: m/z 30-300.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile or thermally sensitive compounds. For terpenes like this compound, which lack a strong chromophore, UV detection can be challenging, and coupling to a mass spectrometer (LC-MS) is often preferred for higher sensitivity and selectivity.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
Instrumentation and Conditions:
-
HPLC System: Waters Acquity UPLC or similar.[7]
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[5]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detector: UV detector at 210–220 nm for hydroxyl group sensitivity, or a mass spectrometer for higher selectivity.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous identification and structural elucidation of this compound.
Sample Preparation:
-
Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance series or similar, operating at a proton frequency of 400 MHz or higher.
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the structure.
-
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with reference data from databases like NIST.[5]
Mandatory Visualization
Metabolic Pathway of this compound
This compound is a derivative of the monoterpene linalool. Its biosynthesis in plants is part of the broader terpenoid metabolic network. The following diagram illustrates a simplified proposed metabolic pathway leading to the formation of this compound from linalool. This pathway involves enzymatic reactions such as hydroxylation, which are often mediated by cytochrome P450 monooxygenases.[8]
Caption: Proposed metabolic pathway of this compound from Linalool.
General Analytical Workflow
The following diagram outlines a typical workflow for the analysis of this compound in a research or quality control setting.
Caption: General workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 3. mdpi.com [mdpi.com]
- 4. Fast analysis of phenolic terpenes by high-performance liquid chromatography using a fused-core column - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 51276-34-7 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hmdb.ca [hmdb.ca]
- 8. Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica ‘Hainan dayezhong’ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Linalool and its Dihydroxylated Derivative, 2,6-Dimethyl-3,7-octadiene-2,6-diol
A comprehensive review for researchers and drug development professionals.
In the realm of natural product chemistry and pharmacology, terpenoids represent a vast and structurally diverse class of compounds with a wide array of biological activities. Linalool (B1675412), a naturally occurring monoterpene alcohol, is a well-established constituent of many essential oils and is recognized for its significant antimicrobial, anti-inflammatory, and antioxidant properties. Its dihydroxylated derivative, 2,6-Dimethyl-3,7-octadiene-2,6-diol, is also found in nature, often as a metabolic or degradation product of linalool. This guide provides a comparative overview of the current scientific understanding of the biological activities of these two compounds, supported by available experimental data. A notable disparity in the volume of research exists, with linalool being extensively studied, while data on the isolated diol remains scarce.
Comparative Summary of Biological Activities
The biological activities of linalool have been thoroughly investigated, with numerous studies providing quantitative data on its efficacy. In contrast, this compound has been identified as a component of bioactive plant extracts, but there is a significant lack of studies on the biological activities of the isolated compound. The following tables summarize the available quantitative data for both compounds.
Table 1: Antimicrobial Activity
| Compound | Test Organism | Assay Type | Result (e.g., MIC, Zone of Inhibition) | Reference |
| Linalool | Escherichia coli | Broth microdilution | MIC: 1.25 mg/mL | [1] |
| Staphylococcus aureus | Broth microdilution | MIC: 0.625 mg/mL | [1] | |
| Pseudomonas aeruginosa | Broth microdilution | MIC: 2.5 mg/mL | [1] | |
| Candida albicans | Broth microdilution | MIC: 0.625 mg/mL | [1] | |
| This compound | Various | Not available | Data not available for the isolated compound. Identified in Ocimum basilicum extract which showed antibacterial activity. | [2] |
Table 2: Anti-inflammatory Activity
| Compound | Model/Assay | Key Findings | Reference |
| Linalool | Carrageenan-induced paw edema in rats | Significant reduction in edema at doses of 25 mg/kg. | [3][4] |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO), TNF-α, and IL-6 production. | [5] | |
| This compound | Not available | Data not available for the isolated compound. |
Table 3: Antioxidant Activity
| Compound | Assay Type | Result (e.g., IC50, % inhibition) | Reference |
| Linalool | DPPH radical scavenging | 50.57% scavenging activity at 50 µg/mL. | [6] |
| Hydrogen peroxide scavenging | 56.36% scavenging activity at 50 µg/mL. | [7] | |
| This compound | Not available | Data not available for the isolated compound. Identified in Salvia sclarea essential oil with antioxidant activity (26.6 mg Trolox equivalent/g oil). | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the assays mentioned above.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Preparation of Microtiter Plates: The test compound (linalool) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: Linalool (e.g., 25 mg/kg) or a control vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This in vitro assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of the test compound (linalool) are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement of Absorbance: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Antimicrobial MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Simplified Inflammatory Signaling Pathway
Caption: Linalool's inhibition of the NF-κB signaling pathway.
Discussion and Future Directions
The extensive body of research on linalool unequivocally establishes it as a versatile bioactive molecule with promising therapeutic potential. Its antimicrobial, anti-inflammatory, and antioxidant properties are well-documented, with clear mechanisms of action being elucidated.
In stark contrast, the biological profile of its dihydroxylated derivative, this compound, remains largely unexplored. While its presence in plants known for their medicinal properties suggests it may possess bioactivity, the lack of studies on the isolated compound makes any direct comparison with linalool speculative. The structural difference, specifically the addition of two hydroxyl groups, would significantly alter the polarity and reactivity of the molecule, which could in turn lead to different biological activities. It is plausible that the diol may exhibit enhanced, diminished, or entirely different properties compared to its precursor.
Therefore, there is a clear and compelling need for future research to focus on the isolation and biological evaluation of this compound. Such studies should employ standardized in vitro and in vivo assays to investigate its antimicrobial, anti-inflammatory, and antioxidant potential, allowing for a direct and meaningful comparison with linalool. This would not only fill a significant knowledge gap but also potentially unveil a new natural compound with valuable therapeutic applications.
References
- 1. Antimicrobial potential, GCMS analysis and molecular docking studies of Coelogyne suaveolens extracts: Identification of bioactive compounds with mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 51276-34-7 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (6S)-2,6-dimethylocta-3,7-diene-2,6-diol | C10H18O2 | CID 71354347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4 [thegoodscentscompany.com]
- 7. Showing Compound this compound (FDB015962) - FooDB [foodb.ca]
Safety Operating Guide
Proper Disposal of 2,6-Dimethyl-3,7-octadiene-2,6-diol: A Step-by-Step Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 2,6-Dimethyl-3,7-octadiene-2,6-diol, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific toxicological and environmental hazard data for this compound are limited, general safe handling practices for laboratory chemicals should be strictly followed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Use chemical-resistant gloves and impervious clothing.
-
Respiratory Protection: If there is a risk of inhalation, use a full-face respirator.[1]
II. Waste Identification and Classification
Properly classify the waste to ensure it is handled according to the appropriate protocols.[2] this compound waste should be treated as hazardous chemical waste unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.[3][4]
III. Segregation and Storage
Proper segregation prevents accidental chemical reactions and ensures compliant disposal.
-
Incompatible Materials: Store this compound waste separately from strong oxidizing agents and strong acids.
-
Waste Containers:
-
Use a suitable, leak-proof container with a secure lid that is compatible with the chemical.[3]
-
The container must be in good condition, free from cracks or leaks.[3]
-
Store the waste container in a designated, well-ventilated, and cool area.[1]
-
Utilize secondary containment to mitigate potential spills.[4]
-
IV. Labeling
Clear and accurate labeling is essential for proper waste management.
-
Labeling Requirements:
V. Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3]
Step 1: Collection
-
Collect waste this compound in a designated and properly labeled hazardous waste container.
Step 2: Arrange for Professional Disposal
-
Partner with a licensed and approved waste disposal service for the collection, treatment, and disposal of the chemical waste.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
Step 3: Handling Empty Containers
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent.[3][4]
-
The rinsate must be collected and disposed of as hazardous waste.[3][4]
-
After triple-rinsing, deface the original label on the container before disposing of it as regular trash, if permitted by your institution's policies.[4]
VI. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, diatomaceous earth). Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Dimethyl-3,7-octadiene-2,6-diol
Essential Safety and Handling Guide for 2,6-Dimethyl-3,7-octadiene-2,6-diol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on available safety data sheets.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Should conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] |
| Skin Protection | Fire/flame resistant and impervious clothing | Coverall or lab coat made of a material resistant to chemical permeation. |
| Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling alcohols and diols. Always check for rips or punctures before use and replace immediately after a splash. | |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure proper fit and use the appropriate cartridge. |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[2]
-
Avoid contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
Take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials and foodstuff containers.[2]
Accidental Release Measures
In the event of a spill:
-
Evacuate : Evacuate personnel to a safe area.
-
Ventilate : Ensure adequate ventilation.
-
Eliminate Ignition Sources : Remove all sources of ignition.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Cleanup : Wear appropriate PPE and collect the spillage for disposal. Keep the chemical in suitable, closed containers for disposal.
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Do not dispose of down the drain. As a flammable organic compound, it should be treated as hazardous waste.
-
Collect Waste : Collect waste in a designated, properly labeled, and sealed container.
-
Follow Regulations : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Visualizing the Workflow
To further clarify the safe handling and disposal process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
